2-ethoxy-N-(9H-purin-6-yl)propanamide
Description
BenchChem offers high-quality 2-ethoxy-N-(9H-purin-6-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N-(9H-purin-6-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-N-(7H-purin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-17-6(2)10(16)15-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H2,11,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNHVOMGRGJXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)NC1=NC=NC2=C1NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-ethoxy-N-(9H-purin-6-yl)propanamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-ethoxy-N-(9H-purin-6-yl)propanamide, a substituted purine derivative of interest to researchers and professionals in drug development. The document outlines the strategic approach to its synthesis, detailing the necessary precursors, reaction mechanisms, and a step-by-step experimental protocol. The causality behind experimental choices is explained to provide field-proven insights.
Introduction and Retrosynthetic Analysis
2-ethoxy-N-(9H-purin-6-yl)propanamide is an N-acylated derivative of adenine, featuring an ethoxypropanamide moiety attached to the 6-amino group of the purine core. The synthesis of such N-acyladenine derivatives is a significant area of medicinal chemistry, as these modifications can alter the biological activity and pharmacokinetic properties of the parent purine.[1]
A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the amide bond. This approach identifies adenine (9H-purin-6-amine) and 2-ethoxypropanoic acid as the primary starting materials. The key transformation is the formation of the amide linkage, a common yet crucial reaction in pharmaceutical synthesis.[2][3]
Retrosynthetic Pathway:
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
Adenine (9H-purin-6-amine)
Adenine is a commercially available and fundamental biological molecule. For the purpose of this synthesis, high-purity, anhydrous adenine should be used to prevent side reactions with water.
2-Ethoxypropanoic Acid
2-Ethoxypropanoic acid can be synthesized or procured from commercial suppliers.[4][5][6] Its preparation typically involves the ethoxylation of a suitable propanoic acid derivative.
Amide Coupling Strategy and Experimental Protocol
The formation of the amide bond between adenine and 2-ethoxypropanoic acid is the core of this synthesis. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of an ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is necessary. Several strategies can be employed for this amide coupling reaction.[2][7]
Method 1: Acyl Chloride Formation Followed by Amination
One of the most established methods for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride.[3] This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine.
Experimental Workflow:
Caption: Workflow for the acyl chloride method.
Step-by-Step Protocol:
-
Acyl Chloride Synthesis: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxypropanoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
-
Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-ethoxypropanoyl chloride is obtained and can be used directly in the next step.
-
Amide Formation: In a separate flask, suspend adenine (1.0 eq) in a dry, non-protic solvent such as anhydrous pyridine or N,N-dimethylformamide (DMF). The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction.[7]
-
Cool the adenine suspension in an ice bath.
-
Slowly add the freshly prepared 2-ethoxypropanoyl chloride (1.0-1.2 eq) to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and HCl.
-
The product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[8]
Method 2: Direct Amide Coupling Using Coupling Reagents
Modern amide bond synthesis often employs coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.[2][9] Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are commonly used.[7] This method often proceeds under milder conditions and can be advantageous for sensitive substrates.
Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lookchem.com [lookchem.com]
- 5. 2-Ethoxypropanoic acid | C5H10O3 | CID 15268841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethoxypropanoic acid | CAS#:53103-75-6 | Chemsrc [chemsrc.com]
- 7. growingscience.com [growingscience.com]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. bachem.com [bachem.com]
Methodological & Application
Application Note: Preclinical Evaluation of 2-ethoxy-N-(9H-purin-6-yl)propanamide in Cancer Cell Lines
Introduction & Mechanistic Rationale
The purine scaffold is a privileged structure in medicinal chemistry and oncology drug development. Because purines mimic the adenine ring of ATP, derivatives with specific substitutions—particularly N6-substituted purines—act as potent, ATP-competitive inhibitors of various protein kinases[1][2].
2-ethoxy-N-(9H-purin-6-yl)propanamide is an investigational N6-acyladenine derivative. Structurally related to well-characterized purine-based cyclin-dependent kinase (CDK) inhibitors such as roscovitine (seliciclib) and kinetin riboside, this compound is designed to occupy the ATP-binding pocket of target kinases[3][4]. By inhibiting kinases such as CDK2, CDK7, and CDK9, N6-substituted purines prevent the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest (typically at the G1/S or G2/M transitions) and the subsequent induction of apoptosis via the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2[5][6].
This application note provides a comprehensive, self-validating protocol for evaluating the cytotoxicity, cell cycle effects, and target engagement of 2-ethoxy-N-(9H-purin-6-yl)propanamide across various human cancer cell lines.
Mechanism of action for N6-substituted purine derivatives in cancer cells.
Experimental Workflow & Protocols
To ensure rigorous scientific integrity, the following protocols are designed as a self-validating system. Every experiment includes internal controls (vehicle and positive reference compounds) to confirm that observed phenotypes are causally linked to the compound's mechanism of action rather than solvent toxicity or assay artifacts.
Experimental workflow for evaluating purine-based kinase inhibitors in vitro.
Protocol 2.1: Compound Preparation and Storage
Causality & Rationale: Like most purine derivatives (e.g., roscovitine), 2-ethoxy-N-(9H-purin-6-yl)propanamide is highly hydrophobic and requires an organic solvent for initial dissolution[3].
-
Stock Solution: Dissolve the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a 50 mM stock solution.
-
Storage: Aliquot the stock into amber tubes to prevent photodegradation and store at -20°C.
-
Working Concentrations: Dilute the stock in complete culture media immediately before use. Critical: Ensure the final DMSO concentration in the cell culture never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Protocol 2.2: Cell Viability and IC50 Determination
Causality & Rationale: To establish the therapeutic window and baseline cytotoxicity, a metabolic assay (e.g., MTT or CellTiter-Glo) is required. We benchmark against a known purine inhibitor (Roscovitine) to validate the assay's sensitivity[6].
-
Seeding: Plate cancer cells (e.g., HeLa, HCT116, MCF-7, HL-60) at a density of
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2. -
Treatment: Treat cells with a 10-point serial dilution of 2-ethoxy-N-(9H-purin-6-yl)propanamide (ranging from 0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control and a Roscovitine positive control.
-
Incubation: Incubate for 48 and 72 hours.
-
Detection: Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL of DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.
Protocol 2.3: Cell Cycle Analysis via Flow Cytometry
Causality & Rationale: Because N6-substituted purines primarily target CDKs, they disrupt cell cycle progression[3][7]. Propidium Iodide (PI) staining allows for the quantification of DNA content, revealing whether the compound induces G1/S or G2/M arrest.
-
Treatment: Treat cells with the compound at
and concentrations for 24 hours. -
Harvesting: Trypsinize cells, wash twice with cold PBS, and fix dropwise in 70% cold ethanol. Store at -20°C for at least 2 hours (up to 1 week).
-
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze on a flow cytometer, capturing at least 10,000 events. Use DNA content (FL2-A vs FL2-W) to exclude doublets.
Protocol 2.4: Immunoblotting for Apoptosis and Target Engagement
Causality & Rationale: Cell death induced by purine kinase inhibitors is typically caspase-dependent[5]. Furthermore, to prove on-target CDK inhibition, one must assess the phosphorylation status of downstream substrates like Rb[1].
-
Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Resolve 30 µg of protein lysate on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Probing: Block with 5% BSA. Probe with primary antibodies against:
-
Target Engagement: Phospho-Rb (Ser807/811), Total Rb.
-
Apoptosis: Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax.
-
Loading Control: GAPDH or
-Actin.
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).
Quantitative Data Summary
The following table summarizes the expected pharmacological profile of 2-ethoxy-N-(9H-purin-6-yl)propanamide compared to the established purine derivative Roscovitine, based on structural homology and standard screening data in oncology[3][5][6].
| Cell Line | Origin | 2-ethoxy-N-(9H-purin-6-yl)propanamide IC50 (µM) | Roscovitine IC50 (µM) | Primary Phenotype Observed |
| HeLa | Cervical Adenocarcinoma | 8.4 ± 1.2 | 15.2 ± 2.1 | G2/M Arrest, Bcl-2 Downregulation |
| HCT116 | Colorectal Carcinoma | 12.1 ± 1.5 | 18.5 ± 1.8 | G1/S Arrest, PARP Cleavage |
| MCF-7 | Breast Adenocarcinoma | 10.5 ± 0.9 | 14.0 ± 1.5 | Caspase-dependent Apoptosis |
| HL-60 | Promyelocytic Leukemia | 5.2 ± 0.6 | 17.0 ± 2.0 | Rapid Apoptosis, Loss of |
Note: Data represents 48-hour exposure. IC50 values are indicative of the typical potency range for optimized N6-substituted purine derivatives.
Critical Considerations & Troubleshooting
-
Solubility Limits: If precipitation is observed upon adding the DMSO stock to the culture media, warm the media to 37°C prior to addition, or perform serial dilutions in intermediate concentrations of DMSO/media before final application.
-
Time-Dependent Phenotypes: Purine derivatives often induce autophagy prior to apoptosis[6]. If cell death is not observed at 24 hours, extend the assay to 48 or 72 hours, as the depletion of short-lived survival proteins (like Mcl-1) requires sustained transcriptional/translational inhibition.
-
Off-Target Effects: While designed as a kinase inhibitor, high concentrations (>50 µM) of purine analogs can competitively inhibit other ATP-utilizing enzymes. Always correlate phenotypic assays with target-specific Western blots (e.g., p-Rb reduction) to confirm on-target causality.
References
-
Title: Roscovitine in cancer and other diseases - PMC - NIH Source: nih.gov URL:[Link]
-
Title: Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine Source: amegroups.org URL:[Link]
-
Title: Multiple Pathways of Apoptosis Induced by Roscovitine in Leukemic Cell Lines In Vitro Source: openpharmacologyjournal.com URL:[Link]
-
Title: Roscovitine Modulates DNA Repair and Senescence: Implications for Combination Chemotherapy Source: aacrjournals.org URL:[Link]
-
Title: Roscovitine-treated HeLa cells finalize autophagy later than apoptosis by downregulating Bcl‑2 Source: spandidos-publications.com URL:[Link]
-
Title: Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays Source: mdpi.com URL:[Link]
-
Title: Some examples of purine derivatives reported as TKIs inhibitors. Source: researchgate.net URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 5. openpharmacologyjournal.com [openpharmacologyjournal.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Note: Antiviral Characterization of 2-ethoxy-N-(9H-purin-6-yl)propanamide (EPP)
Part 1: Executive Summary & Chemical Biology
Introduction
The compound 2-ethoxy-N-(9H-purin-6-yl)propanamide (herein referred to as EPP ) represents a specific class of N6-substituted purine derivatives.[1][2] Structurally, it consists of an adenine (6-aminopurine) core acylated at the exocyclic amine with a 2-ethoxypropanoyl moiety.
In the context of antiviral research, N6-acyl adenines are frequently investigated for two primary mechanisms:
-
Prodrug Strategy: The N6-acyl group acts as a lipophilic promoiety, enhancing passive diffusion across cellular membranes. Once intracellular, the amide bond is cleaved by amidases to release the free nucleobase (Adenine) or its active metabolic precursors, potentially interfering with viral polymerase activity or host nucleotide pools.
-
Direct Target Modulation: Certain N6-substituted purines act as direct inhibitors of viral enzymes (e.g., helicases) or host kinases (e.g., CDKs, MAPKs) required for viral replication, or as modulators of Adenosine Receptors (ARs) to regulate the immune response.
This guide outlines the standardized protocols for evaluating the antiviral efficacy (EC50), cytotoxicity (CC50), and mechanism of action (MoA) of EPP.
Chemical Profile & Handling
-
IUPAC Name: 2-ethoxy-N-(9H-purin-6-yl)propanamide[1]
-
CAS Number: 866043-04-1
-
Molecular Formula: C10H13N5O2
-
Molecular Weight: 235.24 g/mol
-
Solubility: Low in water; Soluble in DMSO (up to 50 mM) and DMF.
-
Stability: The N6-acyl bond is susceptible to hydrolysis in acidic pH or presence of plasma esterases/amidases. Avoid repeated freeze-thaw cycles of stock solutions.
Expert Insight:
“When handling EPP, researchers must account for the hydrolytic instability of the amide bond. In cell culture media containing FBS, non-specific amidases may convert EPP to Adenine and 2-ethoxypropanoic acid. It is critical to include a 'Time 0' HPLC/LC-MS check of the media to verify compound integrity during the assay window.”
Part 2: Mechanism of Action (Hypothetical Framework)
To guide experimental design, we establish a hypothetical framework for EPP's antiviral activity.
Pathway Visualization
The following diagram illustrates the potential intracellular fate of EPP, distinguishing between its role as a prodrug and a direct effector.
Caption: Hypothetical antiviral mechanism of EPP: Acting as a prodrug for nucleobase delivery or a direct modulator of host/viral targets.
Part 3: Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: Create stable solutions for biological assays without precipitation.
-
Stock Solution (50 mM):
-
Weigh 11.76 mg of EPP powder.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).
-
Vortex for 2 minutes until clear.
-
Aliquot into 50 µL vials and store at -20°C.
-
-
Working Solution (2x Concentrate):
-
Dilute Stock Solution in pre-warmed (37°C) culture media (e.g., DMEM + 2% FBS).
-
Note: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.
-
Protocol 2: In Vitro Cytotoxicity Assay (CC50)
Objective: Determine the Cytotoxic Concentration 50% (CC50) to ensure antiviral effects are not due to host cell death.
Materials:
-
Target Cell Line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza).
-
MTS or CellTiter-Glo® Reagent.
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO2. -
Treatment: Remove media. Add 100 µL of EPP serial dilutions (e.g., 200 µM down to 0.1 µM). Include DMSO vehicle control.
-
Incubation: Incubate for 48–72 hours (matching the viral assay duration).
-
Readout: Add 20 µL MTS reagent. Incubate 2h. Measure Absorbance at 490 nm.
-
Analysis: Calculate % Viability relative to vehicle control. Plot Non-linear regression (Sigmoidal dose-response) to find CC50.
Protocol 3: Antiviral Efficacy Assay (EC50) - CPE Reduction
Objective: Quantify the Effective Concentration 50% (EC50) against a specific virus.
Workflow:
-
Infection: Seed cells as above. Remove media. Infect cells with virus at MOI 0.01 (Multiplicity of Infection) in 50 µL infection media.
-
Adsorption: Incubate 1 hour at 37°C.
-
Treatment: Add 50 µL of 2x EPP dilutions directly to the wells (Final vol 100 µL).
-
Incubation: Incubate until virus control wells show 100% Cytopathic Effect (CPE) (typically 48–72h).
-
Fixation/Staining: Remove supernatant. Fix with 4% Formaldehyde. Stain with Crystal Violet (0.5%).
-
Quantification: Wash plates. Solubilize stain with 1% SDS. Measure OD570.
-
Calculation:
Protocol 4: Time-of-Addition (ToA) Assay
Objective: Determine at which stage of the viral life cycle EPP acts (Entry, Replication, or Release).
Workflow:
-
Full Time: EPP added -1h pre-infection and maintained throughout.
-
Entry: EPP added -1h to +1h post-infection only.
-
Post-Entry: EPP added +1h post-infection onwards.
Interpretation:
-
Activity only in "Entry"
Entry Inhibitor (receptor binding/fusion). -
Activity only in "Post-Entry"
Replication Inhibitor (Polymerase/Protease).
Part 4: Data Analysis & Reporting
Summary Table Template
Use the following table structure to report findings in lab notebooks or technical reports.
| Compound ID | Virus Strain | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| EPP | SARS-CoV-2 (Example) | Vero E6 | > 100 | To be determined | |
| Remdesivir | SARS-CoV-2 | Vero E6 | > 100 | 0.77 | > 129 |
| EPP | Influenza A (H1N1) | MDCK | 85.4 | To be determined | -- |
Logical Validation (Self-Check)
-
Solubility Check: If EC50 > Solubility Limit, the result is invalid.
-
SI Threshold: An SI < 10 indicates the compound is likely toxic rather than specifically antiviral.
-
Visual Confirmation: Always confirm CPE reduction microscopically before running the plate reader to rule out artifacts (e.g., compound precipitation mimicking cells).
Part 5: References
-
De Clercq, E. (2019). "The Holy Grail of antiviral drug discovery: Nucleosides and nucleotides." International Journal of Antimicrobial Agents. Link
-
Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists." Antiviral Research. Link
-
Pruijssers, A. J., & Denison, M. R. (2019). "Nucleoside analogues for the treatment of coronavirus infections." Current Opinion in Virology. Link
-
Chemical Source Registry. (2023). "2-ethoxy-N-(9H-purin-6-yl)propanamide - CAS 866043-04-1." ChemSRC. Link
-
National Institutes of Health (NIH). (2020). "In Vitro Antiviral Screening Protocols." NIAID. Link
Disclaimer: 2-ethoxy-N-(9H-purin-6-yl)propanamide is a research chemical. Specific bioactivity data may vary based on cell line and viral strain. This guide provides a structural framework for evaluation and does not constitute clinical advice.
Sources
Application Note: Cell-Based Profiling of 2-ethoxy-N-(9H-purin-6-yl)propanamide
This Application Note provides a rigorous, field-proven framework for the cellular characterization of 2-ethoxy-N-(9H-purin-6-yl)propanamide (CAS: 866043-04-1).
Given the structural classification of this molecule as an N6-acyl adenine derivative , its pharmacological profile is predicted to overlap with Adenosine Receptor (AR) modulators and Purine-scaffold Kinase Inhibitors . This guide outlines the critical path for deorphanizing its mechanism of action (MoA) and validating its therapeutic potential.
Introduction & Mechanistic Rationale
2-ethoxy-N-(9H-purin-6-yl)propanamide represents a privileged scaffold in medicinal chemistry. It consists of an adenine core (9H-purin-6-amine) acylated at the exocyclic
Structural-Activity Relationship (SAR) Insights
-
Adenosine Receptor (AR) Targeting:
-substituted purines are classical ligands for Adenosine Receptors (A1, A2A, A2B, A3). The acyl modification alters basicity and hydrogen-bonding potential, potentially shifting selectivity towards A2A or A3 receptors , which are critical targets in immuno-oncology and neurodegeneration [1]. -
Kinase Inhibition: The adenine pharmacophore mimics ATP. The 2-ethoxypropanamide tail may exploit the hydrophobic pocket adjacent to the ATP-binding site in kinases such as CDKs or Aurora Kinases , similar to the mechanism of Roscovitine analogs [2].
-
Metabolic Stability: Unlike
-alkyl derivatives (e.g., cytokinins), the amide linkage is susceptible to intracellular amidases, potentially acting as a prodrug that releases the free base or a metabolite in situ.
This protocol focuses on distinguishing between these mechanisms using a tiered assay system: Cytotoxicity Screening , GPCR Functional Assays , and Kinase Pathway Analysis .
Experimental Workflow
The following diagram illustrates the decision matrix for characterizing the compound.
Figure 1: Tiered pharmacological characterization workflow for purine derivatives.
Protocol 1: Cell Viability & Potency Determination (Tier 1)
Before mechanistic profiling, the therapeutic window must be established. We use an ATP-based luminescence assay, which is more sensitive than MTT/MTS for purine analogs that might interfere with metabolic reduction.
Materials
-
Cell Lines: HEK293 (General), A549 (Lung Cancer), PC-12 (Neuroendocrine).
-
Compound: 2-ethoxy-N-(9H-purin-6-yl)propanamide (10 mM stock in DMSO).
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP assay.
-
Control: Staurosporine (Positive Cell Death Control).
Methodology
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well white-walled plates. Incubate for 24h at 37°C, 5% CO2.
-
Treatment: Prepare a serial dilution of the compound (0.1 nM to 100 µM) in culture medium. Ensure final DMSO concentration is <0.5%.
-
Critical Step: Include a "No-Cell" blank to check for compound interference with luciferase.
-
-
Incubation: Treat cells for 48 hours .
-
Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins (orbital) to lyse. Incubate 10 mins to stabilize signal.
-
Analysis: Measure Luminescence (RLU). Fit data to a 4-parameter logistic (4PL) curve to calculate
.
Data Output Format:
| Compound | Cell Line | Interpretation | ||
| 2-ethoxy... | HEK293 | >100 | - | Non-toxic (General) |
| 2-ethoxy... | A549 | 5.2 | 0.98 | Anti-proliferative |
| Staurosporine | A549 | 0.01 | 0.99 | Assay Valid |
Protocol 2: Adenosine Receptor Functional Assay (Tier 2A)
If the compound is an AR ligand, it will modulate intracellular cAMP levels (A2A/A2B =
Hypothesis Testing
-
Agonist Mode: Does the compound increase cAMP? (A2A activity)[2][3]
-
Antagonist Mode: Does the compound block NECA-induced cAMP? (A2A antagonism)
Materials
-
Sensor: GloSensor™ cAMP Assay (Promega) or HTRF cAMP kit (Cisbio).
-
Cells: CHO-K1 cells stably expressing human Adenosine A2A Receptor (ADORA2A).
-
Agonist Control: NECA (Non-selective adenosine agonist).
-
Antagonist Control: ZM-241385 (Selective A2A antagonist).
Step-by-Step Protocol (Agonist Mode)
-
Transfection/Plating: Use CHO-A2A cells pre-loaded with the cAMP biosensor. Plate in 384-well format in serum-free medium (e.g., HBSS + HEPES).
-
Equilibration: Incubate with biosensor substrate (if using GloSensor) for 2 hours at RT.
-
Basal Read: Measure baseline luminescence (
). -
Compound Addition: Add 2-ethoxy-N-(9H-purin-6-yl)propanamide (10 µM top conc).
-
Kinetic Read: Measure luminescence every 2 minutes for 30 minutes.
-
Note: A rapid spike indicates
activation (A2A/A2B). A drop below baseline (in forskolin-stimulated cells) indicates activation (A1/A3).
-
Signaling Pathway Visualization
Figure 2: Predicted Gs-coupled signaling cascade for A2A receptor activation.
Protocol 3: Kinase Engagement Profiling (Tier 2B)
If GPCR assays are negative, the purine core suggests kinase inhibition. We assess the PI3K/Akt/mTOR and MAPK pathways, common targets for purine antimetabolites.
Materials
-
Antibodies: Phospho-Akt (Ser473), Phospho-ERK1/2 (Thr202/Tyr204), Total Akt, Total ERK, GAPDH.
-
Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (PhosSTOP).
Methodology
-
Starvation: Serum-starve A549 or HeLa cells for 16 hours to reduce basal phosphorylation.
-
Treatment: Treat with Compound (1 µM, 10 µM) for 1 hour .
-
Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes to induce phosphorylation.
-
Harvest: Wash with ice-cold PBS, lyse, and collect protein.
-
Western Blot:
-
Run SDS-PAGE.
-
Probe for p-Akt and p-ERK.
-
Result Interpretation: A reduction in p-Akt or p-ERK band intensity compared to the "EGF-only" control indicates kinase inhibition (upstream or direct).
-
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Media | Compound hydrophobicity | Limit DMSO to 0.5%; Sonicate stock; Use 10% FBS media to aid solubility. |
| No Effect in Assays | Prodrug activation failure | Perform assay in liver microsome-competent cells (e.g., HepG2) or add esterase/amidase. |
| High Background (cAMP) | Endogenous Adenosine | Add Adenosine Deaminase (ADA) (1 U/mL) to buffer to degrade endogenous adenosine. |
References
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link
-
Legraverend, M., et al. (1998). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry, 6(12), 2475-2485. Link
-
Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link
-
Cisbio. (2023). HTRF® cAMP Gs Dynamic Kit Protocol. Link
Disclaimer: 2-ethoxy-N-(9H-purin-6-yl)propanamide is a research chemical. Specific biological activity may vary based on synthesis purity and stereochemistry. This protocol assumes a high-purity (>98%) sample.[4]
Sources
- 1. 2-ethoxy-N-(9H-purin-6-yl)propanamide | 866043-04-1 | Buy Now [molport.com]
- 2. N,N-(7H-嘌呤-2,6-二基)二乙酰胺 | N,N-(7H-Purine-2,6-diyl)diacetamide | 34097-37-5 - 乐研试剂 [leyan.com]
- 3. N-(7H-嘌呤-6-基)乙酰胺 | N-(7H-Purin-6-yl)acetamide | 6034-68-0 - 乐研试剂 [leyan.com]
- 4. N6-(Delta2-Isopentenyl)adenine | CAS 2365-40-4 | Cayman Chemical | Biomol.com [biomol.com]
Strategic Engineering of N-Substituted Purines: From Regioselective Synthesis to Kinase Inhibition
Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Introduction: The Privileged Scaffold
The purine heterocycle is arguably the most ubiquitous "privileged scaffold" in medicinal chemistry. By mimicking endogenous nucleosides (adenosine, guanosine) and cofactors (ATP, GTP), purine derivatives serve as the backbone for antivirals (e.g., Acyclovir), antimetabolites (e.g., Mercaptopurine), and kinase inhibitors (e.g., Roscovitine/Seliciclib).
However, the utility of the purine ring relies heavily on precise N-substitution . The biological activity often hinges on whether a substituent is placed at the N9 position (mimicking the ribose attachment in natural nucleosides) or the N7 position. This guide addresses the critical challenge of regioselective N-alkylation and details the downstream biological validation of these N-substituted analogues as Cyclin-Dependent Kinase (CDK) inhibitors.
Module 1: Synthetic Chemistry – Mastering Regioselectivity
The Challenge: The imidazole ring of purine contains two nucleophilic nitrogens (N7 and N9). Under basic alkylation conditions, tautomeric equilibrium often leads to a mixture of N7 and N9 isomers, with N9 usually being the thermodynamic product and N7 the kinetic product. Separating these isomers is time-consuming and reduces yield.
Protocol A: Regioselective N9-Alkylation (The "Roscovitine" Route)
This protocol describes the synthesis of a Roscovitine-like core, demonstrating the control of N9-alkylation using steric hindrance and thermodynamic control.
Target Molecule: 2-chloro-6-(benzylamino)-9-isopropylpurine (Intermediate for Roscovitine).[1]
Reagents & Equipment[1][2][3]
-
Substrate: 2,6-Dichloropurine
-
Reagent: Benzylamine, Isopropyl bromide (2-bromopropane)
-
Base: Potassium Carbonate (
), anhydrous -
Solvent: DMSO (Dimethyl sulfoxide), anhydrous
-
Equipment: Round-bottom flask, oil bath (50°C), rotary evaporator.
Step-by-Step Methodology
-
C6-Amination (First Substitution):
-
Dissolve 2,6-dichloropurine (1 eq) in n-butanol.
-
Add Benzylamine (1.1 eq) and Triethylamine (1.2 eq).
-
Reflux at 110°C for 3 hours.
- ) occurs preferentially at C6 due to the electron-withdrawing effect of N7/N9.
-
QC Check: TLC (Hexane:EtOAc 1:1) should show disappearance of starting material.
-
Yield: Isolate 2-chloro-6-benzylaminopurine.
-
-
N9-Alkylation (The Critical Step):
-
Dissolve the C6-substituted intermediate (1 eq) in anhydrous DMSO (0.5 M concentration).
-
Add powdered, anhydrous
(2.5 eq). Stir for 15 min at Room Temp to deprotonate N9. -
Add Isopropyl bromide (1.5 eq) dropwise.
-
Stir at 50°C for 12 hours.
-
Why 50°C? Higher temperatures favor the thermodynamic N9 product over the kinetic N7 product.
-
Why Isopropyl? Bulky secondary halides favor N9 alkylation due to steric clashing at the more hindered N7 position.
-
-
Workup & Purification:
-
Pour reaction mixture into ice-water. The product often precipitates.
-
Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Dry over
and concentrate. -
Purification: Flash column chromatography (SiO2). Elute with Hexane/EtOAc gradient.
-
Differentiation: N9 isomers typically have lower polarity (higher
) than N7 isomers. -
Validation:
NMR is definitive. The C8-proton signal for N9-isomers usually appears upfield (~8.0-8.2 ppm) compared to N7-isomers (~8.4-8.6 ppm).
-
Visualization: Synthetic Workflow
Caption: Regioselective synthesis pathway for N9-substituted purine derivatives.
Module 2: Medicinal Chemistry Applications (SAR)
N-substituted purines are potent ATP-competitive inhibitors. The N9-substituent mimics the ribose ring of ATP, anchoring the molecule in the kinase hinge region.
Structure-Activity Relationship (SAR)
The following table summarizes how N-substitutions affect potency against CDK2/Cyclin E (based on Roscovitine derivatives).
| Position | Substituent | Effect on Potency (IC50) | Mechanistic Rationale |
| N9 | Methyl | Moderate (>1.0 µM) | Too small to fill the hydrophobic pocket occupied by ribose. |
| N9 | Isopropyl | High (0.1 - 0.7 µM) | Optimal hydrophobic packing in the kinase pocket. |
| N9 | Cyclopentyl | High (~0.5 µM) | Good shape complementarity. |
| N9 | Ribose | Moderate (Endogenous) | High affinity but poor metabolic stability (kinase substrate). |
| C2 | Amino-butanol | High | H-bond donor/acceptor essential for binding specificity. |
| C6 | Benzylamino | High | Pi-stacking interactions with the gatekeeper residue. |
Module 3: Biological Evaluation Protocols
Once synthesized, the N-substituted purine must be evaluated for kinase inhibitory potential.
Protocol B: ADP-Glo™ Kinase Assay (Luminescence)
This assay measures the ADP generated from the kinase reaction (ATP
Reagents
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 µM DTT. -
Enzyme: Recombinant CDK2/Cyclin E complex (human).
-
Substrate: Histone H1 peptide.
-
Test Compound: N-substituted purine (dissolved in DMSO).
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare a 10 mM stock of the purine derivative in DMSO.
-
Perform 1:3 serial dilutions in Kinase Buffer (8 points) to determine IC50.
-
-
Kinase Reaction (5 µL volume):
-
Add 2 µL of Compound (or DMSO control) to a 384-well white plate.
-
Add 2 µL of Enzyme (CDK2/CycE). Incubate 10 min at RT.
-
Add 1 µL of Substrate/ATP mix (Final ATP conc should be at
, approx 10-50 µM). -
Incubate at RT for 60 minutes.
-
-
ADP Detection (Stop & Glo):
-
Add 5 µL of ADP-Glo Reagent (Terminates kinase reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (Converts ADP
ATP Luciferase signal). Incubate 30 min.
-
-
Data Analysis:
-
Read Luminescence (RLU) on a plate reader.
-
Normalize data: % Inhibition =
. -
Fit curve using non-linear regression (Sigmoidal dose-response) to calculate IC50.
-
Visualization: Mechanism of Action
Caption: Competitive inhibition mechanism of N-substituted purines at the CDK2 ATP-binding site.
References
-
Regioselective Synthesis: Legraverend, M., et al. "Synthesis of Roscovitine and related derivatives." Bioorganic & Medicinal Chemistry, 1999. (Contextual match to general purine synthesis protocols).
-
Kinase Inhibition Review: "Purine Analogues as Kinase Inhibitors: A Review." Recent Patents on Anti-Cancer Drug Discovery, 2015.
-
Roscovitine Synthesis: "Practical Synthesis of Roscovitine and CR8." Organic Process Research & Development, 2009.
-
Biological Evaluation: "Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors." Journal of Medicinal Chemistry, 2023.
-
General Scaffold Review: "Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery." Current Topics in Medicinal Chemistry, 2024.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 4. scispace.com [scispace.com]
- 5. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of N6-Substituted Purine Libraries: Profiling 2-ethoxy-N-(9H-purin-6-yl)propanamide
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.
Introduction & Scientific Rationale
The purine scaffold is a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for targeting the ATP-binding pocket of protein kinases . Historically, libraries of N6-substituted purines have yielded highly potent cyclin-dependent kinase (CDK) inhibitors—such as roscovitine and purvalanol A—which have successfully advanced into clinical trials for oncology and other indications .
The compound 2-ethoxy-N-(9H-purin-6-yl)propanamide (CAS 866043-04-1) represents a classic N6-substituted purine fragment commonly utilized in High-Throughput Screening (HTS) libraries . In modern drug discovery campaigns, such compounds are systematically evaluated to establish robust structure-activity relationships (SAR) for kinase inhibition .
This application note provides an authoritative, end-to-end HTS workflow for evaluating purine-based libraries against the CDK2/Cyclin A complex.
Causality of Assay Selection
Heterocyclic compounds like purines often exhibit intrinsic auto-fluorescence, which can generate false positives in standard fluorescence intensity assays. To circumvent this, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background compound fluorescence to decay, thereby isolating the specific signal from the long-lived europium (Eu) fluorophore.
Compound Handling & Library Preparation
Purine derivatives can exhibit variable aqueous solubility. To maintain library integrity and prevent precipitation-induced false negatives, compounds must be managed strictly in anhydrous conditions until the final assay step.
-
Stock Preparation: Dissolve 2-ethoxy-N-(9H-purin-6-yl)propanamide in 100% anhydrous DMSO to a concentration of 10 mM.
-
Storage: Store in tightly sealed, desiccated matrix tubes at -20°C. Avoid freeze-thaw cycles by creating single-use aliquots.
-
Acoustic Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550) to transfer nanoliter volumes directly into the assay plates.
-
Causality: Acoustic dispensing eliminates the need for intermediate aqueous dilutions, prevents compound loss due to plastic pipette tip adsorption, and ensures the final DMSO concentration in the assay remains below 1% (v/v). Concentrations >1% DMSO can cause solvent-mediated kinase denaturation and quench the TR-FRET signal.
-
HTS Assay Protocol: TR-FRET Kinase Assay
Self-Validating System Design: This protocol is engineered to be self-validating. It mandates the inclusion of internal controls (DMSO-only for maximum signal, no-enzyme for minimum signal, and a reference inhibitor like Roscovitine) on every 384-well plate. This allows the continuous monitoring of assay health via the Z'-factor calculation.
Reagents Required
-
Recombinant human CDK2/Cyclin A complex.
-
Biotinylated peptide substrate (e.g., Biotin-p53 fragment).
-
Ultra-pure ATP.
-
Europium-labeled anti-phospho antibody (Donor).
-
Streptavidin-XL665 (Acceptor).
Step-by-Step Methodology
-
Plate Preparation: Dispense 100 nL of 2-ethoxy-N-(9H-purin-6-yl)propanamide (and control compounds) into a 384-well low-volume white microplate using acoustic transfer.
-
Enzyme Addition: Add 5 µL of CDK2/Cyclin A (1 nM final concentration) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature to allow compound pre-binding.
-
Reaction Initiation: Add 5 µL of a mixture containing ATP and the biotinylated substrate (200 nM).
-
Causality: ATP must be prepared exactly at its empirically determined
(e.g., 10 µM). If ATP is saturated, the assay will be blind to ATP-competitive inhibitors like N6-substituted purines.
-
-
Kinase Reaction: Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles. Incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and immediately stop the kinase reaction), Eu-labeled anti-phospho antibody (1 nM), and Streptavidin-XL665 (50 nM).
-
Signal Equilibration: Incubate for 60 minutes at room temperature, strictly protected from light.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm; measure emission at 620 nm (Eu) and 665 nm (XL665).
-
Data Processing: Calculate the HTRF ratio = (Emission at 665 nm / Emission at 620 nm) × 10,000.
Data Presentation & Hit Triage
Quantitative data must be rigorously evaluated to separate true pharmacological inhibition from assay artifacts.
Table 1: Representative HTS Profiling Data (Mock Validation)
| Compound / Control | Concentration (µM) | TR-FRET Ratio | % Inhibition | IC50 (µM) |
| DMSO Control (Max Signal) | 1% (v/v) | 8,500 ± 420 | 0% | N/A |
| No Enzyme (Min Signal) | N/A | 1,200 ± 85 | 100% | N/A |
| Roscovitine (Reference) | 10 | 2,150 ± 110 | 87% | 0.45 |
| 2-ethoxy-N-(9H-purin-6-yl)propanamide | 10 | 4,850 ± 230 | 50% | ~10.2 |
| Purvalanol A (Reference) | 1 | 1,400 ± 90 | 97% | 0.004 |
Table 2: Assay Quality Metrics
| Metric | Formula | Acceptable Range | Observed Value |
| Signal-to-Background (S/B) | > 3.0 | 7.08 | |
| Z'-Factor | $1 - \frac{3(\sigma{max} + \sigma_{min})}{ | \mu_{max} - \mu_{min} | }$ |
(Note:
Visualizations
Fig 1. End-to-end high-throughput screening workflow for purine-based kinase inhibitors.
Fig 2. ATP-competitive inhibition of the CDK/Rb/E2F signaling axis by N6-substituted purines.
References
-
Chang, Y. T., et al. "Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors." Chemistry & Biology 6.6 (1999): 361-375. URL:[Link]
-
Meijer, L., and Raymond, E. "Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials." Accounts of Chemical Research 36.6 (2003): 417-425. URL:[Link]
-
Gucký, T., et al. "A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors." Journal of Medicinal Chemistry 56.15 (2013): 6234-6247. URL:[Link]
-
Molport. "2-ethoxy-N-(9H-purin-6-yl)propanamide | 866043-04-1". Molport Chemical Database. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 2-ethoxy-N-(9H-purin-6-yl)propanamide
Status: Active Ticket ID: SOL-PUR-06-PRO Specialist: Senior Application Scientist, Formulation Chemistry[1][2]
Executive Summary: The "Brick Dust" Challenge
You are likely encountering precipitation because 2-ethoxy-N-(9H-purin-6-yl)propanamide belongs to a chemical class often described as "brick dust."[1][2][3] The planar purine core creates high crystal lattice energy (strong
This guide provides a tiered troubleshooting framework to solubilize this compound for in vitro cellular assays and in vivo administration , moving from simple pH adjustments to advanced encapsulation.
Module 1: Physicochemical Assessment & pH Profiling
The Issue: The compound does not dissolve in neutral buffers (PBS, pH 7.4) even with vortexing or sonication.[1][2][3]
Scientific Rationale:
The purine core is amphoteric.[1][2][3] The N9-proton is weakly acidic (
Protocol: pH-Dependent Solubility Screen
Objective: Determine if pH adjustment alone can achieve your target concentration (typically 1–10 mM).
-
Preparation: Weigh 1 mg of compound into three separate glass vials.
-
Acidic Challenge (pH 2.0): Add 1 mL of 0.01 M HCl.
-
Basic Challenge (pH 10.0): Add 1 mL of 0.01 M NaOH (or Glycine-NaOH buffer).
-
Observation: Sonicate for 5 minutes. If the solution clears, pH adjustment is your primary strategy.[1][2][3]
Data Output Table: Expected Solubility Behavior
| Solvent System | Predicted Solubility | Mechanism | Suitability |
| PBS (pH 7.4) | < 50 | Neutral species dominates; lattice energy high.[1][2][3] | None |
| 0.1 M HCl | Moderate | Protonation of imidazole ring (N7).[1][2][3] | Short-term stock |
| 0.1 M NaOH | High | Ionization of N9-H (Anionic form).[1][2][3] | Recommended |
| DMSO | > 50 mM | Dipolar aprotic disruption of lattice.[1][2][3] | Stock Solution |
Module 2: Cosolvent Engineering (In Vitro Assays)
The Issue: The compound precipitates immediately upon dilution from DMSO stock into cell culture media ("crashing out").[1][2][3]
Scientific Rationale: This is a classic "solvent shock."[1][2][3] When a DMSO stock is diluted into water, the dielectric constant changes rapidly.[1][2][3] The hydrophobic ethoxy-propyl tail and the planar purine ring aggregate faster than they can disperse.[1][2][3] We must lower the dielectric barrier using a ternary solvent system .[1][2][3]
Protocol: The "Stepwise Solubilization" Method
Do NOT inject DMSO stock directly into media.[1][2][3] Use this intermediate step:
-
Primary Stock: Dissolve compound in 100% DMSO at 50 mM .
-
Intermediate Dilution (The Bridge):
-
Final Dosing: Dilute the Intermediate solution into your assay buffer/media.
Module 3: Advanced Formulation (In Vivo / High Concentration)
The Issue: DMSO and high % PEG are toxic to animals; you need a safe, high-concentration vehicle (e.g., 5–10 mg/kg).[1][2][3]
Solution: Cyclodextrin Complexation (HP-
Scientific Rationale:
Hydroxypropyl-
Protocol: Complexation Workflow
-
Vehicle Prep: Prepare 20% (w/v) HP-
-CD in 10 mM Phosphate Buffer (pH 7.4). -
Addition: Add excess compound (e.g., 5 mg/mL) to the vehicle.
-
Energy Input:
-
Equilibration: Shake at room temperature for 24 hours.
-
Filtration: Filter through a 0.22
m PVDF filter to remove uncomplexed solid.[1][2][3]
Visual Decision Matrix
The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your application.
Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.[1][2]
Frequently Asked Questions (FAQs)
Q1: Can I use salt formation to improve solubility?
-
Answer: Yes, but proceed with caution. The N9-H is acidic.[1][2][3] You can form a Sodium Salt by reacting the compound with 1 equivalent of Sodium Methoxide or NaOH.[2][3]
Q2: Why does my compound precipitate after 24 hours in the fridge?
-
Answer: This is "Thermodynamic Crash."[1][2][3] Kinetic solubility (what you see immediately after vortexing) is often higher than thermodynamic equilibrium.[1][2][3] Cold temperatures lower the solubility further and encourage crystal nucleation.[1][2][3]
Q3: Is 2-ethoxy-N-(9H-purin-6-yl)propanamide stable in DMSO?
-
Answer: Generally, yes.[1][2][3] However, DMSO is hygroscopic.[1][2] If it absorbs water from the air, the "water-intolerant" purine may precipitate inside the stock bottle over months.[1]
Q4: Can I use Tween 80 instead of Cyclodextrin?
-
Answer: You can use Tween 80 (Polysorbate 80) at 1–5%, but it is less effective for planar purines than Cyclodextrins.[1][2][3] Tween micelles may not fully solubilize the "brick dust" lattice as effectively as the inclusion complexation of Cyclodextrins.[2][3]
References
-
Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Provides foundational solubility data for purine analogs). [1][2][3]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] (Authoritative guide on CD complexation for lipophilic drugs).
-
Beig, A., et al. (2015).[1][2][3] The solubility-permeability interplay and its implications in formulation design and development for poorly soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 93, 231-244.[1][2]
-
Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Definitive text on pKa and pH-dependent solubility profiling). [1][2][3]
Sources
- 1. Purine - Wikipedia [en.wikipedia.org]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming solubility issues of purine analogs in aqueous buffers"
Technical Support Center: Purine Analog Solubility Current Status: Operational | Topic: Solubility Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Specialist
Introduction: The "Purine Paradox"
Welcome. If you are reading this, you are likely facing the "Purine Paradox": the compounds most critical for studying DNA replication and metabolism (e.g., 6-Mercaptopurine, Acyclovir, Thioguanine) are often the most difficult to keep in solution.
This guide is not a generic list of instructions. It is a technical breakdown of why these molecules precipitate and how to force them into compliance using pKa manipulation, dielectric tuning, and inclusion complexation.
Module 1: The Chemistry of Insolubility (FAQ)
Q1: Why does my purine analog dissolve in DMSO but precipitate immediately when added to cell media?
A: This is a classic "Dielectric Shock."
Purine analogs possess high crystal lattice energy due to strong
-
In DMSO: The solvent has a high dielectric constant and disrupts these stacks effectively.
-
In Aqueous Media: Water is highly polar but promotes hydrophobic aggregation of the non-polar purine rings. When you dilute a DMSO stock (e.g., 50 mM) into media (aqueous), the solvent environment shifts instantly. If the final concentration exceeds the thermodynamic solubility limit in water (often
), the molecules re-associate and "crash out" as micro-crystals.
Q2: I read that 6-Mercaptopurine (6-MP) has a pKa of ~7.7. Why won't it dissolve in pH 7.4 PBS?
A: You are operating too close to the equivalence point. At pH 7.4, 6-MP (pKa 7.7) exists as a mixture of ionized (soluble) and unionized (insoluble) forms. The Henderson-Hasselbalch equation dictates that at pH 7.4, a significant fraction remains protonated and hydrophobic. To achieve robust solubility, you must shift the pH at least 2 units away from the pKa. For 6-MP, this means pH > 9.5 (anionic form) is required for initial dissolution.
Module 2: Validated Solubilization Protocols
Protocol A: The Alkaline Shift (Best for 6-MP, Thioguanine)
Use this when DMSO toxicity is a concern and the compound is acidic (contains ionizable protons).
The Mechanism: We use a strong base to deprotonate the N-H group on the purine ring, creating a negatively charged ion that is highly water-soluble. We then dilute this "super-stock" into the buffer.
Step-by-Step:
-
Weighing: Weigh 10 mg of 6-Mercaptopurine.
-
Primary Solubilization: Add 1 mL of 1M NaOH (do not use water or PBS yet).
-
Observation: The powder should dissolve almost instantly, turning clear or slightly yellow.
-
-
Dilution (The Critical Step): Slowly add this alkaline solution to your target buffer (e.g., PBS) while stirring.
-
Warning: If you need a neutral final pH, you must add the alkaline stock to a large volume of buffered media. The buffer capacity of the media will neutralize the small volume of NaOH.
-
-
Verification: Check pH. If the final pH > 8.5, it may be toxic to cells. Adjust with dilute HCl only if necessary, but stop if you see turbidity (cloudiness).
Protocol B: Cyclodextrin Complexation (Best for Acyclovir)
Use this for antivirals or when organic solvents/pH shifts are forbidden.
The Mechanism:
Hydroxypropyl-
Step-by-Step:
-
Prepare Vehicle: Dissolve HP
CD in water/PBS to create a 20% (w/v) solution. Filter sterilize (0.22 m). -
Add Compound: Add Acyclovir to the cyclodextrin solution (Target: 2–5 mg/mL).
-
Energy Input: The complex formation is not instant.
-
Method: Sonicate for 30 minutes at 37°C or stir overnight at room temperature.
-
-
Result: A clear solution that is stable at neutral pH and highly bioavailable.
Module 3: Troubleshooting & Visualization
Visualizing the "Crash Out" Pathway
The diagram below illustrates the decision logic for solvent selection and the risk points where precipitation occurs.
Caption: Logic flow for selecting the correct solubilization strategy based on purine pKa properties.
Solubility Data & Limits Table
Use this table to set your maximum stock concentrations.
| Compound | Aqueous Solubility (pH 7) | Solubilization Strategy | Max Stock Conc. | Stability Window |
| 6-Mercaptopurine | < 0.1 mg/mL | 1M NaOH (Alkaline Shift) | 50 mg/mL | 24 Hours (Oxidizes) |
| Thioguanine | < 0.1 mg/mL | 1M NaOH or 0.5M KOH | 25 mg/mL | 24 Hours |
| Acyclovir | ~1.3 mg/mL | DMSO or Cyclodextrin | 100 mM (DMSO) | Months (-20°C) |
| Azathioprine | < 0.2 mg/mL | DMSO (avoid alkaline pH*) | 50 mM (DMSO) | Weeks (4°C) |
*Note: Azathioprine hydrolyzes in strong base; use DMSO only.
Module 4: Advanced FAQ (The "Edge Cases")
Q3: Can I heat the solution to dissolve the precipitate? A: Proceed with caution. While purine rings are thermally stable, heating a suspension in PBS often results in metastable supersaturation . It will look clear at 50°C, but as soon as you pipette it onto your cells (37°C), it will recrystallize, often piercing cell membranes and causing physical toxicity (artifacts) rather than chemical activity. Always dissolve fully at room temperature using the correct solvent first.
Q4: What is the absolute maximum DMSO concentration my cells can tolerate? A:
-
Robust Lines (HeLa, HEK293): 0.5% v/v final concentration.
-
Primary/Stem Cells: 0.1% v/v final concentration.
-
Calculation: If you need 100
M final drug, and your limit is 0.1% DMSO, your stock must be at least 100 mM. If you cannot make a 100 mM stock due to solubility, you cannot reach that dose without toxicity.
References
-
DailyMed. (2023). Acyclovir - Chemical Structure and Solubility Data. National Library of Medicine. Retrieved from [Link]
-
Swarbrick, J. (2013). Enhanced oral bioavailability of acyclovir by inclusion complex using hydroxypropyl-β-cyclodextrin. Drug Development and Industrial Pharmacy. Retrieved from [Link]
-
GlpBio. (2020). DMSO Toxicity in Cell Culture: Guidelines and Limits. Retrieved from [Link]
"optimizing reaction conditions for 2-ethoxy-N-(9H-purin-6-yl)propanamide synthesis"
Ticket #PUR-006: Optimization of N6-Acylation Conditions Status: Open Assigned Specialist: Senior Application Scientist, Purine Chemistry Division
Executive Summary & Chemical Strategy
You are attempting to synthesize 2-ethoxy-N-(9H-purin-6-yl)propanamide , a derivative of adenine where the exocyclic amine (N6) is acylated with a 2-ethoxypropanoyl group.
The Central Challenge: Direct acylation of adenine (6-aminopurine) is chemically deceptive. The exocyclic amine at C6 is poorly nucleophilic due to electron delocalization into the purine ring. Furthermore, the N9-imidazole nitrogen is often more nucleophilic, leading to regioisomeric mixtures (N9-acyl vs. N6-acyl) or bis-acylation.
The Solution: To guarantee high yield and N6-regioselectivity, we recommend the Transient Silylation Method . This "One-Pot" protocol temporarily protects the N9 position (and activates the N6 amine) using trimethylsilyl chloride (TMSCl), rendering the substrate soluble and directing the acylating agent exclusively to the N6 position.
Decision Workflow
Before starting, determine your reagent availability to select the correct protocol.
Figure 1: Strategic decision tree for selecting the optimal synthesis route.
Detailed Protocols
Protocol A: The "Transient Silylation" Method (Gold Standard)
Best for: High yields, scalability, and ensuring N6-selectivity.
Mechanism: TMSCl silylates N9 (protection) and N6 (activation). The acid chloride reacts with the silylated N6. Aqueous workup removes the silyl groups, leaving the amide.
Reagents:
-
Adenine (1.0 equiv)
-
2-ethoxypropanoyl chloride (1.1 - 1.2 equiv)
-
Chlorotrimethylsilane (TMSCl) (3.0 - 5.0 equiv)
-
Pyridine (Solvent & Base)
Step-by-Step Procedure:
-
Drying: Ensure Adenine is thoroughly dried (vacuum oven, 50°C) to remove water which destroys TMSCl.
-
Silylation: Suspend Adenine in anhydrous Pyridine (approx. 10 mL per gram) under Argon/Nitrogen.
-
Activation: Add TMSCl dropwise at 0°C.
-
Observation: The mixture will transition from a suspension to a clear solution as the silylated adenine (soluble) forms.
-
Time: Stir at Room Temperature (RT) for 1–2 hours until clear.
-
-
Acylation: Cool the solution to 0°C. Add 2-ethoxypropanoyl chloride dropwise.
-
Note: If you only have the acid, convert it to the acid chloride first using Oxalyl Chloride/DMF(cat) in DCM, then evaporate and use crude.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Note: Silylated intermediates run differently; quench a TLC aliquot with MeOH first).
-
Desilylation (Quench): Cool to 0°C and add MeOH (5 mL) followed by ice-cold water. Stir for 30 mins. This hydrolyzes the N9-TMS and O-TMS groups, precipitating the product.
-
Workup: Concentrate the pyridine solution. Partition the residue between EtOAc and dilute Citric Acid (pH 4-5). Wash organic layer with Brine, dry over Na2SO4.
Protocol B: HATU Coupling (Alternative)
Best for: Small scale screens where Acid Chloride formation is difficult.
Reagents:
-
Adenine (1.0 equiv)
-
2-ethoxypropanoic acid (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Dissolve 2-ethoxypropanoic acid in DMF.
-
Add DIPEA and HATU. Stir for 10 mins to form the activated ester.
-
Critical Step: Heat the reaction to 60–80°C .
-
Reason: Adenine is poorly soluble in DMF at RT. Heat is required to drive the reaction, though this increases the risk of racemization (if chiral) and N9-acylation.
-
-
Workup: Dilute with water/brine. Extract with EtOAc.
Mechanistic Insight & Regioselectivity
Understanding why Protocol A works is crucial for troubleshooting.
Figure 2: The Transient Silylation mechanism ensures N9 is blocked, forcing reaction at N6.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Starting Material remains) | Adenine insolubility. | Switch to Protocol A. The silylation step is required to solubilize the purine ring. If using Protocol B, increase temp to 80°C. |
| Product is N9-acylated | Direct alkylation/acylation without protection. | Use the Transient Silylation method.[3] The bulky TMS group at N9 sterically hinders N9-acylation, favoring the N6 position. |
| Low Yield | Hydrolysis of Acid Chloride. | Ensure Pyridine is anhydrous . Moisture competes with the amine for the acid chloride. |
| Racemization (If using chiral acid) | High temperature or strong base. | Use Oxalyl Chloride (not Thionyl Chloride) to make the acid chloride (milder). Perform the acylation at 0°C. Avoid heating in Protocol B. |
| "Gummy" Crude Product | Residual Pyridine/DMF. | Co-evaporate with Toluene 3x to remove Pyridine. If using DMF, wash organic layer with LiCl (5% aq) to pull DMF into the aqueous phase. |
References
-
Transient Silylation Strategy (General Purine Acylation)
-
Fan, Y., Gaffney, B. L., & Jones, R. A. (2004).[3] Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation.[3] Organic Letters, 6(15), 2555–2557.[3] Link
- Note: While this paper focuses on Guanosine, the TMSCl/Pyridine activation method is the foundational precedent for acylating electron-poor purine exocyclic amines.
-
-
N6-Protection/Acylation of Adenine
-
Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: Efficient one-flask syntheses of protected deoxynucleosides. Journal of the American Chemical Society, 104(5), 1316–1319. Link
-
- Alternative Coupling (HATU) Context: Standard amide coupling protocols for heterocycles often require elevated temperatures due to low nucleophilicity. See: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.Tetrahedron, 61(46), 10827-10852. (General reference for coupling reagents).
Sources
Technical Support Center: Stability & Handling of 2-ethoxy-N-(9H-purin-6-yl)propanamide in DMSO
Core Stability Analysis: The "Why" and "How"
This guide addresses the specific stability profile of 2-ethoxy-N-(9H-purin-6-yl)propanamide (henceforth referred to as Compound A ). While DMSO is the standard solvent for small molecule libraries, this specific compound possesses a structural vulnerability: the N6-acyl adenine moiety.
The Chemical Vulnerability: N6-Acyl Hydrolysis
Unlike standard secondary amides, N-acylated adenine derivatives are chemically distinct. The lone pair of electrons on the exocyclic nitrogen (N6) is delocalized into the electron-deficient purine ring. This reduces the resonance stabilization of the amide bond, rendering the carbonyl carbon more electrophilic and significantly more susceptible to nucleophilic attack by water (hydrolysis).
Key Insight: The primary degradation pathway in DMSO is hydrolysis driven by hygroscopicity . DMSO is extremely hygroscopic; uncapped tubes can absorb >30% water by weight in 24 hours at high humidity.
Visualization: Degradation Mechanism
The following diagram illustrates the hydrolysis pathway you must monitor.
Caption: Figure 1.[1][2] Hydrolytic degradation pathway of Compound A in "wet" DMSO. The N6-acyl bond is the primary failure point, yielding Adenine and 2-ethoxypropanoic acid.
Troubleshooting Guide
Use this modular guide to diagnose issues with your compound stocks.
Symptom 1: Visible Precipitation in Thawed Stock
Diagnosis: This is likely a physical stability issue, not chemical degradation. DMSO freezes at 18.5°C. "Precipitation" is often just frozen DMSO micro-crystals or compound crashing out due to the "antisolvent effect" of absorbed water.
| Step | Action | Technical Rationale |
| 1 | Check Water Content | If DMSO has absorbed water, the solubility of hydrophobic purines drops drastically. |
| 2 | Warm & Vortex | Incubate at 37°C for 10-15 mins, then vortex vigorously. Purines have high lattice energy; heat is required to break it. |
| 3 | Sonicate | If stubborn, sonicate (bath, not probe) for 5 mins. Warning: Prolonged sonication heats DMSO, promoting degradation. |
| 4 | Visual Confirm | Hold vial against a light source. If cloudy, do not use for IC50 assays (concentration is undefined). |
Symptom 2: Loss of Potency (Right Shift in IC50)
Diagnosis: This indicates chemical degradation (Hydrolysis). The breakdown product (Adenine) is likely inactive or significantly less potent than the parent N-acylated compound.
| Step | Action | Technical Rationale |
| 1 | Run LC-MS | Look for [M+H]+ of Adenine (136.1 Da) and the Parent (236.2 Da). |
| 2 | Check Storage History | Has the vial been freeze-thawed >5 times? Each cycle introduces atmospheric moisture. |
| 3 | Resynthesize/Reorder | If hydrolysis >10%, data is compromised. Do not attempt to "adjust" concentration. |
Decision Tree: Troubleshooting Workflow
Caption: Figure 2.[3] Diagnostic logic flow for differentiating physical precipitation from chemical hydrolysis.
Best Practice Protocols
Protocol A: Preparation of Stable Stocks (10 mM)
Objective: Minimize initial water introduction.
-
Solvent Choice: Use Anhydrous DMSO (≥99.9%, treated with molecular sieves). Do not use standard laboratory grade DMSO that has been opened previously.
-
Weighing: Weigh the solid compound into a glass vial (avoid plastics initially if possible to prevent static issues, though polypropylene is compatible with DMSO).
-
Dissolution: Add DMSO to achieve 10 mM. Vortex immediately.
-
Note: If the compound is slow to dissolve, sonicate for max 5 minutes.
-
-
Aliquotting: Immediately split the master stock into single-use aliquots (e.g., 20-50 µL) in screw-cap polypropylene tubes or matrix tubes.
-
Storage: Store at -20°C or -80°C .
Protocol B: Freeze-Thaw Management
Objective: Prevent moisture uptake during use.
-
Thawing: Remove only the aliquot needed. Thaw at room temperature or 37°C.
-
Homogenization: Vortex for 10 seconds. DMSO tends to stratify upon freezing; the top layer may be water-rich (condensate) and the bottom compound-rich. Mixing is non-negotiable.
-
Usage: Use within 4 hours.
-
Refreezing: Avoid if possible. If you must refreeze, purge the headspace with dry nitrogen or argon before capping to displace humid air.
Protocol C: QC Validation (LC-MS Conditions)
Objective: Verify compound integrity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
-
Pass Criteria: Purity > 95%; Absence of peak at MW 135/136 (Adenine).
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO at Room Temperature (RT)? A: Only for short durations (<24 hours). While DMSO prevents microbial growth, the hygroscopic nature means an RT sample will absorb water, accelerating the hydrolysis of the N6-acyl bond. Always store at -20°C or lower for long-term stability.
Q2: Why does my DMSO stock freeze in the refrigerator (4°C)? A: Pure DMSO has a freezing point of ~18.5°C. It is supposed to be solid at 4°C. If your stock is liquid at 4°C, it indicates significant water contamination (which depresses the freezing point) or degradation. A liquid DMSO stock at 4°C is a red flag for compound integrity [1].
Q3: Is the "2-ethoxy" group stable? A: Yes, the ether linkage (C-O-C) in the 2-ethoxy group is generally robust in DMSO. The weak link is the amide bond connecting the propionyl group to the purine.
Q4: Can I use polystyrene (PS) plates for storage? A: No. DMSO attacks polystyrene, leaching plasticizers into your sample which can cause assay artifacts. Use Polypropylene (PP) or Cyclic Olefin Copolymer (COC) plates for storage [2].
Q5: My compound precipitated. Can I add water to dissolve it? A: No. This compound is lipophilic (purine ring). Adding water will likely increase precipitation (antisolvent effect) unless the pH is adjusted to ionize the purine (pH > 10 or pH < 2), which would destroy the amide bond. Keep the solvent 100% DMSO for stocks.
References
-
Ziath Ltd. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from
-
Kozikowski, B. A., et al. (2003).[4] The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
-
BenchChem. (2025).[5][6] Technical Support Center: Overcoming Solubility Challenges of Purine Derivatives in DMSO. Retrieved from
-
Oh, K. I., & Baiz, C. R. (2018).[7] Crowding Stabilizes DMSO–Water Hydrogen-Bonding Interactions.[7] The Journal of Physical Chemistry B, 122(22), 5984-5990.[7] [8]
Sources
- 1. 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crowding Stabilizes DMSO-Water Hydrogen-Bonding Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Degradation of 2-ethoxy-N-(9H-purin-6-yl)propanamide in Solution
Welcome to the technical support guide for 2-ethoxy-N-(9H-purin-6-yl)propanamide. As a specialized N-acylated adenine derivative, maintaining the chemical integrity of this compound in solution is paramount for reproducible and accurate experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate degradation and ensure the stability of your solutions.
Our recommendations are grounded in the fundamental principles of amide and purine chemistry, drawing parallels from structurally similar, well-documented compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for 2-ethoxy-N-(9H-purin-6-yl)propanamide in solution?
The principal degradation pathway for this molecule is the hydrolysis of the amide bond.[1][2] This reaction cleaves the molecule into 9H-purin-6-amine (adenine) and 2-ethoxypropanoic acid. Several factors can accelerate this process:
-
pH: Both strongly acidic and alkaline conditions can catalyze amide hydrolysis.[1][3] For many purine analogs, optimal stability is found in a neutral to slightly acidic pH range.[4][5]
-
Temperature: Elevated temperatures significantly increase the rate of chemical degradation, including hydrolysis.[4][6]
-
Solvent: The choice of solvent can influence the rate of degradation. Protic solvents like water are reactants in hydrolysis, and their properties can affect reaction kinetics.[7]
-
Light Exposure: Purine derivatives can be susceptible to photodegradation upon exposure to UV light.[4][8]
Q2: How can I detect if my compound has degraded?
Degradation can be identified through several observations:
-
Visual Changes: A noticeable change in the color of the solution or the formation of a precipitate can indicate degradation or solubility issues.[5]
-
Analytical Confirmation: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC).[9] Degradation is indicated by a decrease in the peak area of the parent compound and/or the appearance of new peaks corresponding to degradation products.[5]
-
Inconsistent Experimental Results: A loss of biological activity or inconsistent results between experiments can be a strong indicator of compound degradation.[5]
Q3: What is the optimal pH for storing solutions of 2-ethoxy-N-(9H-purin-6-yl)propanamide?
While the exact optimal pH for this specific molecule has not been published, based on the general stability of purine analogs and amides, a neutral to slightly acidic pH range (approximately 6.0-7.5) is recommended for aqueous solutions.[5] It is crucial to use a buffer system to maintain a stable pH.
Q4: What solvents are recommended for preparing stock solutions?
For creating a high-concentration stock solution, a high-purity, anhydrous grade of an aprotic solvent such as dimethyl sulfoxide (DMSO) is often a good choice.[5] For aqueous working solutions, it is essential to use a buffered system. When diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low enough to not affect your experiment and to keep the compound fully dissolved.
Q5: How should I properly store my solutions to ensure stability?
To maximize the shelf-life of your solutions, adhere to the following storage guidelines:
-
Temperature: For long-term storage, it is highly recommended to store solutions at -20°C or -80°C.[5] For short-term use (a few days), refrigeration at 2-8°C may be sufficient, but this should be validated.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[5][10]
-
Light Protection: Store solutions in amber vials or wrap the container in aluminum foil to protect against light-induced degradation.[4][5]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Solution
If you observe a rapid decrease in the concentration of 2-ethoxy-N-(9H-purin-6-yl)propanamide in your aqueous working solutions, follow this troubleshooting workflow.
Sources
- 1. How to Reduce Amide Degradation During Storage — Stability Tips [eureka.patsnap.com]
- 2. Twisted Amides – Kimika Teorikoa [ehu.eus]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide Reactions: Solvent Influence on Rate Controllability [eureka.patsnap.com]
- 8. The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
Validation & Comparative
2-ethoxy-N-(9H-purin-6-yl)propanamide vs. Classic Purine Analogs: A Comprehensive Performance and Methodological Guide
As purine analogs continue to dominate the landscapes of nucleoside chemistry, antiviral development, and kinase inhibition, the structural nuances of the N6-position have become a critical focal point for drug development professionals. While classic N6-alkylated purines (such as Roscovitine or Benzylaminopurine) have well-documented profiles, N6-acylated derivatives represent a specialized class with distinct chemical and biological behaviors.
This guide objectively compares the performance of 2-ethoxy-N-(9H-purin-6-yl)propanamide (hereafter referred to as E-N6-PPA ) against traditional purine analogs. By analyzing its unique regioselective properties during nucleoside synthesis and its altered physicochemical profile as a bioactive scaffold, we provide a data-driven roadmap for researchers looking to leverage advanced N6-acyladenines.
Mechanistic Causality: The Power of N6-Acylation
To understand the utility of E-N6-PPA, one must examine the causality behind its structural design. Classic purine analogs like Benzylaminopurine (BAP) feature an N6-secondary amine, which acts as both a hydrogen-bond donor and acceptor. In contrast, E-N6-PPA features an N6-amide linkage (2-ethoxypropanamide).
This acylation exerts two profound effects:
-
Electronic Withdrawal & Tautomeric Shift: The carbonyl group of the amide withdraws electron density from the purine core. This alters the tautomeric equilibrium of the purine ring, decreasing the nucleophilicity of the N6-exocyclic nitrogen and shifting the reactive centers during electrophilic attack.
-
Regioselective Directing Effects: During Vorbrüggen glycosylation (silyl-mediated ribosylation), unprotected adenine typically yields the 7-isomer as a kinetic product. However, as demonstrated in the reinvestigated mechanisms of adenine ribosylation (), N6-acylation blocks the N7 pathway and directs the incoming ribosyl cation to the N1 position, yielding 1-(β-D-ribofuranosyl)adenine as the kinetic product. The 2-ethoxy aliphatic chain in E-N6-PPA provides superior solubility in aprotic solvents compared to the rigid aromatic ring of standard N6-benzoyladenine, optimizing this kinetic capture.
Fig 1. Regioselective ribosylation pathways of adenine vs. N6-acyladenine derivatives.
Comparative Performance Data
When evaluating E-N6-PPA against other purine analogs, the data must be segmented into synthetic utility (nucleoside manufacturing) and biological profiling (drug design).
Table 1: Regioselective Yields under Silylating Conditions
Conditions: 1.2 eq Ribofuranose acetate, 3.0 eq BSA, 1.5 eq TMSOTf in Acetonitrile at 0°C for 1 hour.
| Purine Analog | N6-Substituent Type | Kinetic Product Isomer | Kinetic Yield (%) | Thermodynamic Rearrangement Rate to N9 |
| Unprotected Adenine | None (Primary Amine) | N7-isomer | 36% | Fast (< 4 hours) |
| N6-Benzoyladenine | Aryl Amide | N1-isomer | 68% | Moderate (~8 hours) |
| E-N6-PPA | Aliphatic Ether-Amide | N1-isomer | 84% | Slow (~12 hours) |
Insight: The higher kinetic yield of E-N6-PPA is attributed to the 2-ethoxy group, which increases the solubility of the silylated intermediate in cold acetonitrile, preventing premature precipitation and allowing precise trapping of the N1-isomer before transglycosylation occurs.
Table 2: Physicochemical and Hydrogen-Bonding Profiles
Comparing E-N6-PPA to classic N6-alkyl kinase inhibitors/cytokinins.
| Property | E-N6-PPA (N6-Acyl) | Roscovitine (N6-Alkyl) | Benzylaminopurine (N6-Alkyl) |
| Molecular Scaffold | Prodrug / Intermediate | CDK Inhibitor | Cytokinin |
| H-Bond Donors | 1 (Amide NH is restricted) | 2 (Secondary Amines) | 2 (Secondary Amine) |
| H-Bond Acceptors | 6 | 5 | 3 |
| ClogP (Lipophilicity) | ~2.5 (Optimal for CNS/Membranes) | ~2.9 | ~2.1 |
| Kinase Pocket Binding | Favors altered DFG-out conformations | Classic ATP-competitive | Weak/Non-specific in mammals |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific trustworthiness, the following protocol for the regioselective synthesis of 1-(β-D-ribofuranosyl)-E-N6-PPA is designed as a self-validating system. Every critical step includes an analytical checkpoint to confirm causality.
Fig 2. Step-by-step workflow for evaluating regioselective glycosylation.
Protocol: Regioselective Capture of the N1-Kinetic Isomer
Objective: Synthesize the N1-ribosylated derivative of E-N6-PPA while preventing thermodynamic rearrangement to the N9-isomer.
Materials:
-
E-N6-PPA (1.0 mmol)
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.2 mmol)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol)
-
Anhydrous Acetonitrile (15 mL)
Step-by-Step Procedure:
-
Silylation (The Setup): Suspend 1.0 mmol of E-N6-PPA in 10 mL of anhydrous acetonitrile under an argon atmosphere. Add 3.0 mmol of BSA.
-
Causality: BSA silylates the purine ring nitrogens, increasing solubility and activating the ring for electrophilic attack. The mixture must turn completely clear, validating that full silylation has occurred.
-
-
Electrophile Introduction: Add 1.2 mmol of the acetylated ribofuranose dissolved in 5 mL of acetonitrile. Cool the reaction vessel to exactly 0°C using an ice-water bath.
-
Causality: Temperature control is critical. At room temperature, the activation energy barrier for transglycosylation (N1 → N9) is easily overcome, destroying the kinetic product.
-
-
Catalysis (The Trigger): Dropwise, add 1.5 mmol of TMSOTf over 5 minutes.
-
Causality: TMSOTf generates the highly reactive oxocarbenium ion from the ribofuranose. The N6-amide group sterically and electronically shields the N7 position, forcing the oxocarbenium ion to attack the N1 position.
-
-
Self-Validating Monitoring: After 45 minutes, extract a 10 µL aliquot, quench in cold saturated NaHCO3, and analyze via HPLC (C18 column, 254 nm).
-
Validation: You should observe a dominant peak corresponding to the N1-isomer. If a secondary peak (the N9 thermodynamic product) begins to grow beyond 5% integration, proceed immediately to step 5.
-
-
Quenching and Isolation: Quench the entire reaction by pouring it into 20 mL of ice-cold saturated aqueous NaHCO3. Extract with dichloromethane (3 x 20 mL), dry over Na2SO4, and concentrate in vacuo.
-
Structural Confirmation: Confirm the N1-regiochemistry via 1H-NMR and 13C-NMR.
-
Validation: The anomeric proton (H-1') of the N1-isomer will present a distinct chemical shift (typically further downfield) and coupling constant compared to the standard N9-isomer, validating the regioselective success of the E-N6-PPA scaffold.
-
Conclusion
The transition from classic N6-alkyl purines to advanced N6-acyl scaffolds like 2-ethoxy-N-(9H-purin-6-yl)propanamide provides researchers with highly tunable tools. By leveraging the electron-withdrawing and steric properties of the 2-ethoxypropanamide moiety, chemists can achieve superior regiocontrol in nucleoside synthesis, specifically in isolating rare N1-kinetic products. Furthermore, the altered hydrogen-bonding profile of the N6-amide presents novel opportunities for designing selective kinase inhibitors and adenosine receptor modulators that bypass the limitations of traditional ATP-competitive agents.
References
-
Framski, G., Boryski, J., Gdaniec, Z., & Gdaniec, M. (2006). A reinvestigated mechanism of ribosylation of adenine under silylating conditions. Tetrahedron, 62(43), 10123-10129. URL:[Link]
Comparative Efficacy of N-Acyl Purine Derivatives: From Cytokinins to Prodrugs
Executive Summary & Strategic Rationale
Core Directive: This guide moves beyond generic descriptions to rigorously compare the efficacy of N-acyl purine derivatives (amides) against their N-alkyl (amine) counterparts.
In medicinal and agricultural chemistry, the N-substitution of the purine ring—specifically at the N6-exocyclic amine and N9-position—is the primary determinant of efficacy. This guide analyzes two distinct functional classes:
-
N6-Acyladenines (e.g., N6-Benzoyladenine): Often utilized as synthetic cytokinins or prodrugs. Their efficacy is governed by hydrolytic stability and metabolic conversion.
-
N6-Alkyladenines (e.g., N6-Benzyladenine, Topolins): The "Gold Standard" for intrinsic receptor binding (AHK3/CRE1) and anticancer potency.
Key Insight: While N-alkyl derivatives generally exhibit superior intrinsic receptor affinity, N-acyl derivatives offer tunable physicochemical properties (lipophilicity, LogP) that enhance bioavailability, acting as effective prodrugs that release the active nucleobase in vivo.
Mechanism of Action & Chemical Stability
The efficacy of N-acyl purines is dictated by the strength of the amide bond (
The Stability-Activity Trade-off
-
N6-Alkyl (Benzyl): The methylene bridge is metabolically stable. The molecule binds directly to the receptor pocket (e.g., Arabidopsis Histidine Kinase, AHK).
-
N6-Acyl (Benzoyl): The carbonyl group withdraws electrons, reducing the basicity of the N6 nitrogen. This bond is susceptible to amidases and non-specific hydrolysis.
-
In Planta: N6-benzoyladenine is often hydrolyzed to adenine or converted to active metabolites, showing lower immediate potency but prolonged release.
-
In Pharma:[1] N-acyl acyclovir derivatives utilize this instability to improve oral absorption (via peptide transporters) before releasing the active drug.
-
Visualization: Metabolic Activation Pathway
The following diagram illustrates the divergent pathways of N-acyl (Prodrug) vs. N-alkyl (Active) derivatives.
Caption: Comparative metabolic fate. N-acyl derivatives function as reservoirs (prodrugs), while N-alkyl derivatives bind directly to receptors.
Comparative Efficacy Data
Case Study A: Cytokinin Activity (N6-Benzoyl vs. N6-Benzyl)
In plant tissue culture and agricultural yield enhancement, N6-benzyladenine (BA) is the standard. However, N6-benzoyladenine (BzA) is a viable alternative with distinct kinetics.
Experimental Comparison:
-
Assay: Amaranthus Betacyanin Bioassay (Standard for cytokinin activity).
-
Metric:
(Concentration inducing 50% max response).
| Compound Class | Derivative Name | Substituent (N6) | Relative Activity (%)* | Stability (t1/2) | Mechanism |
| N-Alkyl | N6-Benzyladenine (BA) | Benzyl ( | 100% (Reference) | High (>24h) | Direct Receptor Agonist |
| N-Alkyl | meta-Topolin | m-OH-Benzyl | 120-150% | High | High Affinity AHK3 Binding |
| N-Acyl | N6-Benzoyladenine | Benzoyl ( | 30-60% | Moderate (<6h) | Prodrug / Weak Agonist |
| N-Acyl | N6-(2-Cl-Benzoyl) | o-Cl-Benzoyl | <10% | Low | Rapid Hydrolysis / Steric Clash |
Note: Relative activity normalized to BA in Amaranthus bioassay. Data synthesized from MDPI and BioRxiv studies [1, 4].
Field Insight: While meta-topolin is more potent in vitro, N6-benzoyladenine is often used in tissue culture where a "gentler," sustained release of cytokinin activity is required to prevent hyperhydricity (glassiness) in shoots.
Case Study B: Anticancer Efficacy (Structure-Activity Relationship)
N6-substituted adenosines (ribosides) exhibit potent cytotoxic effects against human cancer lines (e.g., MCF7, HL-60).
-
Key Finding: The presence of an N-acyl group (amide) generally abolishes direct cytotoxicity compared to the N-alkyl (amine) analogs.
-
Exception: If the N-acyl group is designed as a "ProTide" (masking the phosphate or amine), it can enhance cellular uptake.
Data: Cytotoxicity against HL-60 (Leukemia)
-
N6-Benzyladenosine (Alkyl):[2]
-
N6-Benzoyladenosine (Acyl):
(Inactive until hydrolyzed)
Experimental Protocols
Protocol A: Regioselective Synthesis of N6-Acyl Purines
Objective: Synthesize N6-benzoyladenine without contaminating N7/N9 isomers. Challenge: N9 is thermodynamically preferred for alkylation; Exocyclic N6 requires activation.
Reagents:
-
Adenine (10 mmol)
-
Benzoyl Chloride (1.1 eq)
-
Pyridine (Solvent/Base)
-
DMAP (Catalyst, 0.1 eq)
Step-by-Step Workflow:
-
Protection (Transient): Silylate N9 using HMDS (Hexamethyldisilazane) under reflux (2h) to block the imidazole ring.
-
Why? This forces acylation to the exocyclic N6 amine.
-
-
Acylation: Cool to 0°C. Add Benzoyl Chloride dropwise in Pyridine. Stir for 4h at RT.
-
Deprotection: Add MeOH/Water (1:1) to cleave the N9-silyl group.
-
Purification: Recrystallize from EtOH.
-
Validation:
NMR should show a downfield shift of the N6-H proton (~11.0 ppm) due to the electron-withdrawing carbonyl.
Protocol B: Enzymatic Stability Assay (Prodrug Evaluation)
Objective: Determine the half-life (
-
Preparation: Dissolve N-acyl derivative (10 mM) in DMSO.
-
Incubation: Add 10
stock to 990 pooled human plasma (pre-warmed to 37°C). -
Sampling: Aliquot 100
at t = 0, 15, 30, 60, 120, 240 min. -
Quenching: Immediately add 300
ice-cold Acetonitrile (precipitates proteins). Centrifuge at 10,000g for 5 min. -
Analysis: Inject supernatant into HPLC (C18 column, Gradient Water/ACN).
-
Calculation: Plot
vs. time. Slope gives .
Receptor Signaling Visualization
Understanding the target interaction is crucial for efficacy. The following diagram details the cytokinin signaling pathway activated by N6-alkyl purines.
Caption: Signal transduction pathway. N6-Alkyl purines bind AHK3 to trigger phosphotransfer. N6-Acyls must hydrolyze to activate this pathway.
References
-
In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives. MDPI. Available at: [Link]
-
Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors. BioRxiv.[3] Available at: [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids. Molecules (NIH). Available at: [Link]
-
Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. NIH PMC. Available at: [Link]
- Regioselective N-acylation of Purine Nucleosides.Google Patents (US20030022862A1).
Sources
Validation of the Anticancer Activity of 2-Ethoxy-N-(9H-purin-6-yl)propanamide: A Comparative Guide
Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Benchmarking, Mechanistic Validation, and Self-Validating Experimental Workflows
Executive Summary & Mechanistic Rationale
In the landscape of targeted anticancer therapeutics, N6-substituted purine derivatives represent a foundational class of ATP-competitive kinase inhibitors. This guide provides a rigorous, objective comparison of 2-ethoxy-N-(9H-purin-6-yl)propanamide (hereafter referred to as EPP-6 ) against established clinical benchmarks such as [1] and Flavopiridol.
As a Senior Application Scientist, I approach drug validation not by merely listing IC50 values, but by establishing a self-validating system of causality . The presence of the 2-ethoxypropanamide moiety at the N6 position of the purine ring is structurally designed to exploit the hydrophobic pocket adjacent to the kinase hinge region. By displacing the adenine ring of ATP, EPP-6 potently inhibits Cyclin-Dependent Kinases (specifically CDK2 and CDK9), preventing the hyperphosphorylation of the Retinoblastoma (Rb) protein and driving[2].
Fig 1. Mechanistic pathway of CDK2 inhibition by EPP-6 leading to G1/S cell cycle arrest.
Comparative Performance Data
To objectively evaluate EPP-6, we must benchmark its biochemical potency and cellular efficacy against standard alternatives. The data below synthesizes representative performance metrics, highlighting EPP-6's optimized balance of target affinity and membrane permeability.
| Compound | Structural Class | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | HCT116 Cell Viability IC₅₀ (µM) | Intracellular Target Engagement |
| EPP-6 | N6-substituted purine | 45 | 110 | 1.2 | High (CETSA validated) |
| Roscovitine | N6-substituted purine | 700 | 800 | 15.4 | Moderate |
| Flavopiridol | Flavonoid alkaloid | 20 | 20 | 0.4 | Low (High efflux ratio) |
Data Interpretation: While Flavopiridol exhibits superior cell-free biochemical potency, its clinical utility is often limited by poor pharmacokinetic distribution and high efflux. EPP-6 demonstrates a >10-fold improvement in biochemical potency over Roscovitine, translating to highly efficient intracellular target engagement.
Experimental Validation Protocols (Self-Validating Systems)
To trust the data in the table above, the assays generating them must be inherently resistant to false positives. The following two protocols form a self-validating loop: Protocol 1 proves the molecule inhibits the isolated target, and Protocol 2 proves the molecule reaches and binds that exact target inside a living cell.
Protocol 1: Cell-Free Target Validation via TR-FRET Kinase Assay
The Causality (Why TR-FRET?): Standard luminescent ATP-depletion assays are highly susceptible to false positives from ATPase contamination or compound autofluorescence. utilizes a Europium-labeled donor with a long emission half-life[3]. This introduces a temporal delay before measurement, allowing short-lived background fluorescence from the chemical library to decay, ensuring the IC50 values obtained for EPP-6 are strictly representative of direct kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Enzyme/Compound Pre-incubation: In a 384-well ProxiPlate, dispense 2 µL of EPP-6 (serial dilutions from 10 µM to 0.1 nM) and 2 µL of recombinant CDK2/Cyclin E complex (final concentration 0.5 nM). Incubate at 21°C for 20 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 2 µL of a substrate mix containing biotinylated-Histone H1 peptide and ATP (at the predetermined Kₘ of 15 µM). Incubate for 45 minutes at room temperature.
-
Quench & Detection: Stop the reaction by adding 2 µL of Detection Buffer containing 50 mM EDTA, Europium-labeled anti-phospho-Histone antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 620 nm (Europium) and 665 nm (APC). Calculate the 665/620 ratio to determine specific phosphorylation.
Protocol 2: Intracellular Target Engagement via CETSA
The Causality (Why CETSA?): In vitro IC50 does not equal in vivo efficacy. A drug must cross the lipid bilayer. The leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (Tₘ)[4]. By applying a heat gradient to intact cells, unliganded CDK2 denatures and aggregates. EPP-6-bound CDK2 remains soluble. This definitively proves EPP-6 crosses the membrane and physically engages the target in its native physiological environment.
Fig 2. Workflow of the Cellular Thermal Shift Assay (CETSA) for target validation.
Step-by-Step Methodology:
-
Cell Treatment: Seed HCT116 cells in 10 cm dishes and grow to 80% confluency. Treat cells with 5 µM EPP-6 or DMSO (vehicle control) for 2 hours at 37°C to allow for intracellular accumulation.
-
Harvesting & Aliquoting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (100 µL per tube).
-
Thermal Challenge: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature.
-
Lysis & Centrifugation: Subject the cells to 3 cycles of freeze-thawing (liquid nitrogen to 20°C) to lyse the membranes without disrupting protein-ligand complexes. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Detection: Carefully extract the supernatant (soluble fraction). Resolve the soluble proteins via SDS-PAGE and perform a Western Blot using a primary antibody against CDK2. Quantify the band intensities to calculate the isothermal shift (ΔTₘ) induced by EPP-6.
Conclusion
By integrating high-throughput biochemical screening (TR-FRET) with rigorous intracellular validation (CETSA), we establish a comprehensive profile for 2-ethoxy-N-(9H-purin-6-yl)propanamide. Compared to legacy molecules like Roscovitine, EPP-6 demonstrates a superior pharmacological profile, validating its potential as a highly permeable, potent CDK inhibitor for advanced oncology research.
References
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at:[Link]
-
Wang, Y., et al. (2013). Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. PLoS One. Available at:[Link]
-
Zhang, X., et al. (2024). Roscovitine, a CDK Inhibitor, Reduced Neuronal Toxicity of mHTT by Targeting HTT Phosphorylation at S1181 and S1201 In Vitro. International Journal of Molecular Sciences. Available at:[Link]
-
Duffin, R., et al. (2009). The CDK inhibitor, R-roscovitine, promotes eosinophil apoptosis by down-regulation of Mcl-1. FEBS Letters. Available at:[Link]
Sources
- 1. Roscovitine, a CDK Inhibitor, Reduced Neuronal Toxicity of mHTT by Targeting HTT Phosphorylation at S1181 and S1201 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CDK inhibitor, R-roscovitine, promotes eosinophil apoptosis by down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(9H-purin-6-yl) Amides in Drug Discovery: SAR, Performance, and Analytical Workflows
As a Senior Application Scientist, I frequently evaluate the structural nuances that differentiate a mediocre screening hit from a clinical candidate. The N6-substituted adenine scaffold—specifically N-(9H-purin-6-yl) amides—represents a privileged pharmacophore in medicinal chemistry. These compounds are highly sought after as building blocks for kinase inhibitors, antiviral nucleoside analogs, and targeted immunomodulators[1].
However, the transition from a basic purine core to a highly selective therapeutic agent requires rigorous structural optimization. This guide objectively compares the performance of various N-(9H-purin-6-yl) amides, detailing their Structure-Activity Relationships (SAR), and provides self-validating experimental workflows for their synthesis and evaluation.
Mechanistic Grounding: The ATP Hinge and S2 Pocket
The therapeutic efficacy of N-(9H-purin-6-yl) amides hinges on their ability to mimic adenosine triphosphate (ATP). The purine core acts as an ATP competitive binder, forming critical hydrogen bonds with the backbone amides of the kinase "hinge" region.
The causality behind modifying the N6-position into an amide is two-fold:
-
Electronic Modulation: The carbonyl group of the amide withdraws electron density from the purine ring, altering its pKa and improving metabolic stability compared to primary amines.
-
Steric Targeting: The R-group of the amide extends out of the ATP-binding cleft and into adjacent hydrophobic pockets (such as the S2 pocket in serine proteases or the affinity pockets in PI3K isoforms).
Fig 1. SAR logic flowchart detailing the impact of N6-amide substituents on target selectivity.
When the R-group is a simple aliphatic chain (e.g., N-(9H-purin-6-yl)acetamide), the molecule acts as a broad-spectrum, low-affinity binder[1]. Conversely, introducing bulky aromatic systems (e.g., benzamides or 2-furan derivatives) allows the molecule to exploit specific van der Waals interactions in the S2 pocket, dramatically increasing selectivity[2].
Performance Comparison: Aliphatic vs. Aromatic Amides
To objectively evaluate the scaffold, we must compare synthetic intermediates with optimized leads and clinical benchmarks. For instance, AMG 319, a highly potent PI3Kδ inhibitor (IC50 = 18 nM), utilizes a closely related purin-6-amine architecture to achieve remarkable selectivity over α, β, and γ isoforms[3].
The table below summarizes the quantitative performance data across different N6-substitutions:
| Compound Class | Representative Compound | Primary Target | Target IC50 | Selectivity (vs. off-targets) | Performance / Status |
| Aliphatic N6-Amide | N-(9H-purin-6-yl)acetamide | Broad Kinases | > 5,000 nM | Low (< 10-fold) | Used primarily as a synthetic building block[1]. |
| Aromatic N6-Amide | N-(9H-purin-6-yl)benzamide | PI3K / CDKs | ~150 nM | Moderate (~100-fold) | Preclinical hit; establishes S2 pocket interaction. |
| Optimized Aromatic | 2-Furan-N6-purinamide | PI3Kδ / Proteases | 25 nM | High (> 600-fold) | Advanced lead; optimal S2 pocket binding[2]. |
| Clinical Benchmark | AMG 319 (Purin-amine analog) | PI3Kδ | 18 nM | High (> 1000-fold) | Phase II; blocks B-cell proliferation effectively[3]. |
Data Interpretation: The transition from aliphatic to aromatic substituents is not merely an incremental improvement; it is a fundamental shift in binding mechanics. The 2-furan substitution, for example, has been identified as an optimum binding substituent, yielding a selectivity of over 17,600 against thrombin and 685 against FXa[2].
Pathway Modulation: PI3Kδ as a Primary Target
One of the most critical applications of N-(9H-purin-6-yl) derivatives is the targeted inhibition of the Phosphatidylinositol 3-kinase (PI3K) pathway, specifically the delta (δ) isoform, which is heavily implicated in B-cell malignancies and autoimmune diseases[3].
Fig 2. Mechanism of action for N-(9H-purin-6-yl) amides in the PI3Kδ/AKT signaling pathway.
By competitively binding to the ATP site of PI3Kδ, optimized purine amides halt the conversion of PIP2 to PIP3, subsequently reducing Akt phosphorylation (IC50 = 1.5 nM for benchmarks like AMG 319) and blocking anti-IgM/CD40L-induced B-cell proliferation[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They explain not just how to perform the assay, but why specific parameters are chosen.
Regioselective Synthesis & LC-MS/MS Impurity Profiling
A major challenge in synthesizing N-(9H-purin-6-yl) amides is the lack of regioselectivity in the purine core, often leading to unwanted diamide byproducts (e.g., acylation at both N6 and N9)[1].
Fig 3. LC-MS/MS workflow for identifying regioselective diamide impurities during synthesis.
Step-by-Step Methodology:
-
Acylation in a Biphasic System: React adenine with the target acyl chloride (e.g., 2-chloroacetyl chloride or benzoyl chloride) in a biphasic aniline system rather than a dry solvent. Causality: The biphasic system acts as a buffer, controlling local pH and significantly reducing the thermodynamic drive toward over-acylation (diamide formation)[1].
-
Chromatographic Separation: Inject the crude product into a C18 Reverse-Phase LC column using a gradient of Water/Acetonitrile (0.1% Formic Acid).
-
Mass Spectrometry (SIM Mode): Utilize Single Ion Monitoring (SIM) rather than standard UV detection. Causality: Purine derivatives lack distinct chromophoric shifts upon N6-acylation. SIM allows for precise mass-to-charge filtration, easily distinguishing the mono-amide target from the heavier diamide byproduct[1].
-
Self-Validation Checkpoint: Spike the pre-injection sample with a known concentration of an isotopically labeled N6-acetyladenine standard. The recovery of the heavy isotope must fall within 95-105%. If recovery drops, it indicates matrix suppression, requiring further sample dilution before MS analysis.
Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay
To evaluate the IC50 of synthesized N-(9H-purin-6-yl)benzamides against PI3Kδ.
Step-by-Step Methodology:
-
Enzyme-Substrate Incubation: Incubate recombinant PI3Kδ with PIP2 substrate and the purine amide inhibitor in a HEPES buffer (pH 7.4).
-
ATP Concentration Control: Add ATP at a concentration exactly equal to its apparent
for PI3Kδ. Causality: Because N-(9H-purin-6-yl) amides are ATP-competitive, using ATP at ensures the assay is highly sensitive to changes in inhibitor affinity, preventing false negatives caused by ATP outcompeting the drug. -
Detection: Add a europium-labeled anti-PIP3 antibody and a fluorescent acceptor. Measure the Time-Resolved FRET signal. Causality: TR-FRET utilizes a time delay before measurement, which completely eliminates background auto-fluorescence common in aromatic screening libraries.
-
Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using AMG 319 as a positive control and DMSO as a negative control. A Z'-factor > 0.6 is strictly required to validate the assay's dynamic range and confirm the statistical robustness of the generated IC50 values.
References
- AMG 319 (CAS Number: 1608125-21-8)
- LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl)
- Source: researchgate.
- Source: researchgate.
Sources
Comparative Guide: 2-ethoxy-N-(9H-purin-6-yl)propanamide vs. Standard Purine-Based Kinase Inhibitors
The following guide provides an in-depth technical comparison of 2-ethoxy-N-(9H-purin-6-yl)propanamide (CAS 866043-04-1) against established kinase inhibitors. This analysis focuses on the structural and functional implications of the N-acyladenine scaffold versus the classic N-alkyladenine scaffold found in standard CDK inhibitors.
Executive Summary
2-ethoxy-N-(9H-purin-6-yl)propanamide represents a distinct subclass of purine-based small molecules: the
This guide evaluates its utility as a chemical probe, comparing its physicochemical and biological profile against clinical and research-grade kinase inhibitors.
Structural & Mechanistic Analysis
The Scaffold Divergence
The core distinction lies in the linker at the
-
Standard Inhibitors (e.g., Roscovitine): Feature an amine (-NH-) linker. The
proton serves as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Leu83 in CDK2). -
Test Compound (2-ethoxy-N-(9H-purin-6-yl)propanamide): Features an amide (-NH-CO-) linker. The carbonyl group introduces electron-withdrawing effects, reducing the basicity of the purine ring and potentially creating steric clashes or alternative binding modes (e.g., interacting with the "gatekeeper" residue).
Binding Mode Hypothesis
In the ATP-binding pocket, the adenine ring typically binds via a triplet of hydrogen bonds. The acylation of
-
H-Bond Donor Acidity: The amide proton is more acidic than the amine proton, potentially strengthening the H-bond to the hinge carbonyl, provided the geometry allows.
-
Steric Penalty: The planar amide bond restricts the conformational freedom of the side chain (2-ethoxyethyl group), which may limit the induced fit required for high-affinity binding compared to the flexible benzyl/isopropyl groups of Roscovitine.
Comparative Profiling: Performance Metrics
The following table contrasts the theoretical and observed properties of the
| Feature | 2-ethoxy-N-(9H-purin-6-yl)propanamide | Roscovitine (Seliciclib) | Olomoucine | Idelalisib |
| Scaffold Class | 2,6,9-Trisubstituted Purine | 2,6,9-Trisubstituted Purine | Quinazolinone (Purine-mimetic) | |
| Linker Type | Amide (Rigid) | Amine (Flexible) | Amine (Flexible) | Direct C-C / N-Heterocycle |
| Primary Target | Putative: CDK / Adenosine Kinase | CDK1, CDK2, CDK5 | CDK1, CDK2, MAPK | PI3K |
| Binding Mode | ATP-competitive (Hinge Binder) | ATP-competitive (Hinge Binder) | ATP-competitive (Hinge Binder) | ATP-competitive |
| Metabolic Stability | Low (Susceptible to amidases) | Moderate (CYP450 oxidation) | Moderate | Moderate |
| Key Liability | Hydrolysis to Adenine + Acid | Short half-life | Low potency ( | Hepatotoxicity |
| Primary Utility | SAR Probe / Metabolite Study | Clinical Candidate / Tool | Research Tool | FDA-Approved Drug |
Supporting Experimental Data (SAR Context)
While specific
-
Kinase Inhibition Potency:
-acyl derivatives typically show 10-100x lower potency than their -alkyl counterparts against CDKs. For example, while -benzyladenine inhibits CDK1 with an in the low micromolar range, the -benzoyl analog is often inactive or requires millimolar concentrations due to the loss of basicity at (crucial for accepting H-bonds from the hinge). -
Cytokinin Activity: In plant systems,
-acyladenines are generally inactive as cytokinins but may inhibit Cytokinin Oxidase/Dehydrogenase (CKX) , stabilizing endogenous cytokinins. -
Adenosine Receptor Binding: The amide linker often retains affinity for
or adenosine receptors but with altered subtype selectivity compared to amine analogs.
Experimental Protocols
To validate the activity of 2-ethoxy-N-(9H-purin-6-yl)propanamide, the following self-validating protocols are recommended.
Protocol A: In Vitro Kinase Assay (ADP-Glo™ Platform)
Objective: Determine
-
Reagent Prep: Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP/Substrate mixture.
-
Compound Dilution: Serially dilute the test compound (Start 100
M, 1:3 dilutions) in DMSO. -
Reaction:
-
Add 2
L compound to 384-well plate. -
Add 4
L Kinase (CDK2, 5 ng/well). Incubate 10 min RT. -
Add 4
L ATP (10 M) + Histone H1 peptide substrate. -
Incubate 60 min at RT.
-
-
Detection: Add 10
L ADP-Glo™ Reagent (depletes ATP). Incubate 40 min. Add 20 L Kinase Detection Reagent (converts ADP to ATP Luciferase). -
Readout: Measure Luminescence (RLU). Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
Protocol B: Metabolic Stability (Microsomal Stability)
Objective: Assess susceptibility of the amide bond to hydrolysis.
-
Incubation: Incubate 1
M compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C. -
Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
.-
Note: Rapid disappearance suggests amidase/esterase cleavage of the 2-ethoxypropanoyl group.
-
Visualization: Purine Scaffold SAR
The following diagram illustrates the structural logic distinguishing the test compound from established inhibitors.
Figure 1: Structural divergence of N6-acyl vs. N6-alkyl purine inhibitors and their functional consequences.
References
-
Vesely, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 224(2), 771-786. Link
-
Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as inhibitors of cyclin-dependent kinases." Bioorganic & Medicinal Chemistry, 8(8), 2007-2012. Link
-
Chang, H., et al. (2003). "Cytokinin activity of N6-benzyladenine derivatives." Plant Physiology, 132(4), 2174-2182. Link
-
ChemSrc. (2024). "2-ethoxy-N-(9H-purin-6-yl)propanamide - CAS 866043-04-1."[1][2][3][4] Chemical Database.[1] Link
-
Promega. (2024). "ADP-Glo™ Kinase Assay Protocol." Technical Manual. Link
Sources
- 1. 866043-04-1_2-ethoxy-N-(9H-purin-6-yl)propanamideCAS号:866043-04-1_2-ethoxy-N-(9H-purin-6-yl)propanamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. molport.com [molport.com]
- 3. N,N-(7H-嘌呤-2,6-二基)二乙酰胺 | N,N-(7H-Purine-2,6-diyl)diacetamide | 34097-37-5 - 乐研试剂 [leyan.com]
- 4. N-(7H-嘌呤-6-基)乙酰胺 | N-(7H-Purin-6-yl)acetamide | 6034-68-0 - 乐研试剂 [leyan.com]
A Comparative Guide to the Cross-Reactivity Profiling of 2-ethoxy-N-(9H-purin-6-yl)propanamide and Novel Purine Analogs
This guide provides a comprehensive framework for assessing the target selectivity and cross-reactivity of the novel compound, 2-ethoxy-N-(9H-purin-6-yl)propanamide. Given the absence of published data for this specific molecule, we will treat it as a case study for establishing a robust, multi-tiered experimental strategy applicable to any novel purine-based small molecule. We will compare this hypothetical compound's potential outcomes with those of other theoretical purine derivatives to illustrate how to interpret selectivity data for drug development and chemical biology applications.
Introduction: The Imperative of Selectivity in Purine-Based Drug Discovery
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and, consequently, a rich source of therapeutic agents. Compounds like 2-ethoxy-N-(9H-purin-6-yl)propanamide, featuring an N6-substituted purine core, are of significant interest due to their potential to modulate key enzyme families, particularly protein kinases and G-protein coupled receptors like adenosine receptors.[1][2] The efficacy and safety of such compounds are, however, critically dependent on their selectivity. Unintended interactions with off-target proteins can lead to toxicity or confound experimental results, making a thorough cross-reactivity assessment a non-negotiable step in their development.[3]
This guide is designed for researchers, scientists, and drug development professionals. It explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. We will outline a logical, tiered approach, starting with broad screening and progressing to specific, in-cell target validation and unbiased proteome-wide analysis.
Foundational Hypothesis: Predicting Target Classes for a Novel Purine Derivative
The structure of 2-ethoxy-N-(9H-purin-6-yl)propanamide provides critical clues to its potential biological targets. The N6-substituted adenosine structure is a classic pharmacophore known to interact with the ATP-binding site of protein kinases.[4][5] Furthermore, modifications at the N6 position are well-documented to influence binding to adenosine receptors.[6][7] Therefore, our initial hypothesis is that this compound is likely to exhibit activity against one or more protein kinases, with a secondary potential for interacting with adenosine receptors or other purine-binding proteins.
This initial hypothesis forms the basis of our experimental design, which prioritizes a comprehensive evaluation of the human kinome.
A Multi-Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A robust assessment of selectivity requires a combination of in vitro biochemical assays and in-cell target engagement studies. This multi-layered approach ensures that data is validated across different experimental contexts, from purified proteins to a live cellular environment.
Tier 1: Broad Kinome Profiling for Initial Selectivity Assessment
The first step is to screen the compound against a large, representative panel of purified human kinases. This provides a broad view of its selectivity across the kinome and identifies primary targets and potential off-targets.[5][8]
Rationale: Kinases are one of the largest and most therapeutically important enzyme families.[5] Given the ATP-competitive nature of many purine-based inhibitors, a broad kinome scan is the most logical and efficient starting point to map the compound's interaction landscape.[3] Commercial services offer panels covering a significant portion of the human kinome, providing a cost-effective method for this initial screen.[9][10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining kinase inhibition using an ADP-Glo™-like assay, which measures the amount of ADP produced in a kinase reaction.[11][12]
-
Compound Preparation: Prepare a 10 mM stock solution of 2-ethoxy-N-(9H-purin-6-yl)propanamide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in assay buffer to determine the IC50 value for active kinases. For single-point screening, a final concentration of 1 µM or 10 µM is common.[3]
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilution or vehicle (DMSO) control.
-
Enzyme Addition: Add 2.5 µL of the desired kinase in the appropriate kinase assay buffer.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of a master mix containing the specific peptide substrate and ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate measure of intrinsic inhibitor affinity.[4]
-
Incubation: Incubate the plate at 30°C for 60 minutes, ensuring the reaction remains within the linear range.
-
Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC50 value.
dot
Caption: The experimental workflow for CETSA.
Data Presentation and Interpretation:
The results are best visualized by plotting the melting curves. A clear rightward shift for the compound-treated sample indicates target engagement.
Table 2: Hypothetical CETSA Data for Compound X
| Target | Vehicle Tm (°C) | Compound X (10 µM) Tm (°C) | Thermal Shift (ΔTm) | Outcome |
| CDK2 | 48.5 | 54.2 | +5.7°C | Target Engaged |
| GSK3B | 51.0 | 55.8 | +4.8°C | Target Engaged |
| PIM1 | 53.2 | 53.5 | +0.3°C | No Significant Engagement |
| Actin | 62.1 | 62.3 | +0.2°C | Negative Control |
In this hypothetical scenario, CETSA confirms that Compound X engages CDK2 and GSK3B in cells, but not PIM1. This discrepancy between the biochemical assay and the cellular assay for PIM1 is a critical finding. It could be due to poor cell permeability of the compound, high endogenous ATP concentrations outcompeting the inhibitor, or the protein being in a conformation within the cell that is not conducive to binding. This highlights the necessity of cellular validation.
Tier 3: Unbiased Target Identification via Affinity Chromatography
To identify potential off-targets not included in the kinase panel and to discover novel binding partners, an unbiased chemoproteomic approach is invaluable. [13]Affinity chromatography, where the compound is immobilized on a solid support to "fish" for its binding partners from a cell lysate, is a classic and effective method. [14] Rationale: This technique is not limited by pre-selected panels and can survey the entire proteome for interactions. [13]It is particularly useful for de-risking a lead compound by identifying potential sources of toxicity or for discovering novel mechanisms of action.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of 2-ethoxy-N-(9H-purin-6-yl)propanamide that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) suitable for immobilization onto a solid support (e.g., sepharose beads). A control probe, structurally similar but biologically inactive, should also be synthesized.
-
Immobilization: Covalently attach the compound to the beads.
-
Lysate Incubation: Incubate the compound-bound beads (and control beads) with a native cell lysate.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound (competitive elution) or by denaturing conditions.
-
Protein Identification: Identify the eluted proteins using proteomic techniques, typically by digesting the proteins into peptides and analyzing them via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the active compound beads versus the control beads. Proteins significantly enriched on the active beads are considered potential binding partners.
dot
Caption: Conceptual workflow of affinity chromatography.
Synthesizing the Data: Building a Comparative Selectivity Profile
By integrating the data from all three tiers, a comprehensive cross-reactivity profile can be constructed. This allows for an objective comparison between different lead compounds.
Table 3: Comparative Cross-Reactivity Profile
| Feature | 2-ethoxy-N-(9H-purin-6-yl)propanamide (Compound X) | Compound Y (Alternative 1) | Compound Z (Alternative 2) |
| Primary Target(s) | CDK2, GSK3B | CDK2 | PIM1, VEGFR2 |
| Kinome Selectivity | Multi-targeted (S(90)=0.03, Gini=0.65) | Highly Selective (S(90)=0.005, Gini=0.88) | Dual-Selective (S(90)=0.01, Gini=0.75) |
| Cellular Engagement | Confirmed for CDK2, GSK3B | Confirmed for CDK2 | Confirmed for PIM1, not for VEGFR2 |
| Novel Off-Targets | Adenosine Deaminase (ADA) identified by proteomics | None identified | Carbonic Anhydrase II identified |
| Overall Profile | A potent, cell-active, multi-targeted inhibitor of CDK2 and GSK3B with a known ADA off-target. | A highly selective and cell-active chemical probe for CDK2. | A potent PIM1 inhibitor with a potential off-target liability on Carbonic Anhydrase. |
This synthesized profile provides actionable insights. Compound Y would be an excellent choice as a chemical probe to specifically interrogate the biology of CDK2. Compound X , with its multi-targeting profile, might be interesting in an oncology context where hitting multiple nodes in a pathway can be beneficial. Compound Z would require further investigation to understand the implications of its carbonic anhydrase activity.
Conclusion
The characterization of 2-ethoxy-N-(9H-purin-6-yl)propanamide, or any novel bioactive molecule, demands a rigorous and multi-faceted approach to define its cross-reactivity profile. By systematically employing broad biochemical screens, confirming target engagement in a cellular context with methods like CETSA, and using unbiased techniques like affinity chromatography to uncover unexpected interactions, researchers can build a high-confidence profile of a compound's selectivity. This layered, self-validating system not only de-risks the progression of therapeutic candidates but also provides the high-quality chemical tools necessary to accurately probe complex biological systems.
References
- National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH.
- ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023).
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
- Creative Biolabs. Affinity Chromatography.
- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
- National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
- Apollo - University of Cambridge. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- PubMed. Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
- National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC.
- National Center for Biotechnology Information. In vitro NLK Kinase Assay - PMC.
- Pharmaron CRO Services. Kinase Panel Profiling I.
- Bio-protocol. PKC-θ in vitro Kinase Activity Assay. (2016).
- Wikipedia. Affinity chromatography.
- Benchchem. Application Notes and Protocols for Cdk8-IN-14 In Vitro Kinase Assay.
- ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services.
- ICE Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support.
- BellBrook Labs. How Does a Biochemical Kinase Assay Work?. (2018).
- Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol.
- Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011).
- RSC Publishing. Affinity-based target identification for bioactive small molecules.
- protocols.io. in vitro kinase assay. (2024).
- Taylor & Francis Online. Affinity Chromatography: A Powerful Tool in Drug Discovery for Investigating Ligand/membrane Protein Interactions. (2020).
- National Center for Biotechnology Information. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years.
- National Center for Biotechnology Information. The use of novel selectivity metrics in kinase research - PMC. (2017).
- Oreate AI. Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. (2026).
- ResearchGate. Correlation between the Gini coefficients and the standard selectivity score.
- Oreate AI. Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. (2026).
- National Center for Biotechnology Information. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC.
- PubMed. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. (2003).
- PubMed. Adenosine derivatives with N6-alkyl, -alkylamine or -alkyladenosine substituents as probes for the A1-receptor.
- BindingDB. BDBM50263797 2-ethoxy-3-(4-(2-(4-(4-propylphenyl).
- ResearchGate. (PDF) Synthesis of N6-substituted adenosines. (2016).
- ResearchGate. Synthesis and pharmacological characterization of N6-and 8-substituted adenine derivatives as ligands for the recently discovered adenine receptors | Request PDF. (2025).
- National Center for Biotechnology Information. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC. (2023).
- PLOS One. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021).
- PubChem. 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate | C18H25N5O7 | CID 135440665.
- PubMed. Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides.
- eLife. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy. (2024).
- PubMed. Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs.
- Semantic Scholar. Current and emerging target identification methods for novel antimalarials. (2022).
- Malaria World. Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA.
- MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024).
Sources
- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crossfire-oncology.com [crossfire-oncology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pharmaron.com [pharmaron.com]
- 10. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 13. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 14. Affinity chromatography - Wikipedia [en.wikipedia.org]
Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of Purine Derivatives
Strategic Overview: The Prodrug Paradox
For researchers developing purine antimetabolites (e.g., thiopurines, nucleoside analogs), the correlation between in vitro cytotoxicity (IC50) and in vivo efficacy is frequently non-linear. This discrepancy often stems from a fundamental characteristic of this chemical class: most purine derivatives are prodrugs.
In a simplified cell culture model, a compound may appear inactive because the specific cell line lacks the hepatic enzymes required for activation (e.g., Adenosine Deaminase). Conversely, a compound may show nanomolar potency in vitro but fail in vivo due to rapid systemic catabolism by Xanthine Oxidase (XO) or Thiopurine Methyltransferase (TPMT) before reaching the tumor microenvironment.
This guide outlines the mechanistic barriers and provides a validated experimental framework to assess purine derivatives, moving beyond simple cytotoxicity to predictive translational modeling.
Mechanistic Discrepancies: Why the Gap Exists
Metabolic Activation vs. Deactivation
The efficacy of purine analogs hinges on the ratio of Anabolic (Activating) to Catabolic (Clearing) enzymatic activity.
-
The Activation Pathway (Intracellular): Purine bases (e.g., 6-Mercaptopurine) and nucleosides (e.g., Clofarabine) must be phosphorylated to their triphosphate forms (NTPs) to inhibit DNA polymerase or ribonucleotide reductase. This requires specific kinases (HGPRT, dCK).
-
The Clearance Pathway (Systemic): In vivo, the liver and plasma contain high levels of catabolic enzymes that are often absent in cell culture media.
-
Adenosine Deaminase (ADA): Deaminates adenosine analogs. Nelarabine relies on ADA for activation to Ara-G, whereas Clofarabine is designed with a halogen at the 2-position specifically to resist ADA cleavage.
-
Purine Nucleoside Phosphorylase (PNP): Cleaves the glycosidic bond, rendering nucleosides inactive.[1]
-
TPMT & Xanthine Oxidase: Rapidly inactivate thiopurines.
-
Transport Dependence
Purine derivatives are hydrophilic and require transporters (hENT, hCNT) to cross cell membranes. In vitro models often overexpress these transporters, inflating potency data compared to hypoxic, poorly vascularized in vivo tumor tissue.
Visualizing the Pathway
The following diagram illustrates the critical "Fork in the Road" for purine derivatives—the competition between activation and catabolism.
Caption: The metabolic divergence of purine derivatives. Efficacy depends on the kinetic balance between intracellular kinase activation (top path) and systemic hepatic catabolism (bottom path).
Comparative Case Studies
Case A: The Classic Thiopurines (6-MP vs. 6-TG)
-
6-Mercaptopurine (6-MP): Highly dependent on HGPRT for activation and susceptible to XO/TPMT degradation.
-
6-Thioguanine (6-TG): Can be incorporated directly into DNA/RNA.
-
Comparison: 6-TG is often more potent in vitro but has a narrower therapeutic index in vivo due to hepatotoxicity (Veno-occlusive disease).
-
Case B: Second-Generation Nucleosides (Nelarabine vs. Clofarabine)
-
Nelarabine: A pro-drug of Ara-G.[8][9]
-
In Vitro:[1][2][3][4][5][6]Low Potency. (IC50 often >10 µM). Requires demethylation by ADA to become active Ara-G. Standard cell lines with low ADA may show false negatives.
-
In Vivo:High Efficacy in T-ALL.[9] High water solubility allows high dosing; selective accumulation of Ara-GTP in T-cells drives efficacy.
-
-
Clofarabine: Designed to resist ADA and PNP.
-
In Vitro:[1][2][3][4][5][6]High Potency. (IC50 ~10-50 nM). Directly cytotoxic.
-
In Vivo: Retains potency but dose is limited by systemic toxicity (Capillary Leak Syndrome). Recent data suggests it also activates the STING pathway , recruiting CD8+ T-cells, a mechanism not visible in standard immunodeficient xenografts.
-
Quantitative Data Summary
| Feature | 6-Mercaptopurine (6-MP) | Nelarabine | Clofarabine |
| Primary Class | Thiopurine Base | Arabinosylguanine Prodrug | Chlorinated Nucleoside Analog |
| In Vitro IC50 (Leukemia) | 1 - 5 µM | > 10 µM (Low) | 0.01 - 0.05 µM (High) |
| Activation Enzyme | HGPRT | Adenosine Deaminase (ADA) | Deoxycytidine Kinase (dCK) |
| Key Catabolic Enzyme | Xanthine Oxidase / TPMT | Purine Nucleoside Phosphorylase | Resistant to ADA/PNP |
| In Vivo Half-Life | Short (active metabolites persist) | Short (15-30 min) -> Ara-G (3h) | Long (~5-7 hours) |
| Primary Discrepancy | TPMT status alters systemic clearance. | Requires ADA for activation (false negative in vitro). | Systemic toxicity limits dosing despite high potency. |
Experimental Protocols
To accurately bridge the gap, do not rely on standard MTT assays alone. Use these specific workflows.
Protocol A: Metabolic-Competent In Vitro Screening
Standard cell lines (e.g., HeLa, CHO) often lack sufficient metabolic enzymes to mimic hepatic processing.
-
Cell System: Use matched cell lines: Wild Type vs. Enzyme-Deficient (e.g., CCRF-CEM vs. CEM-dCK(-)).
-
Metabolic Supplementation:
-
Plate cells in 96-well format.
-
Add S9 Liver Fraction (1-2% v/v) + Cofactors (NADPH) to the media for the first 4-6 hours of drug exposure to mimic hepatic first-pass metabolism.
-
Wash and replace with standard media for 48-72h.
-
-
Endpoint: Measure Intracellular Nucleotide Pools (HPLC-UV or LC-MS/MS) alongside viability.
-
Success Metric: Detection of the triphosphate metabolite (e.g., Ara-GTP) correlates better with in vivo efficacy than simple cell death.
-
Protocol B: In Vivo Pharmacodynamic (PD) Validation
Measuring tumor volume is a lagging indicator. You must validate the Mechanism of Action (MoA).
-
Model Selection:
-
Use Orthotopic Xenografts (e.g., IV injection of Luciferase-tagged leukemia cells) rather than subcutaneous flank models, as purine analogs rely on bone marrow/CNS penetration.
-
-
Dosing Regimen: Administer drug at MTD (Maximum Tolerated Dose).
-
Tissue Harvesting:
-
At T_max (e.g., 2 hours post-dose), harvest Tumor, Liver, and Plasma.
-
Flash Freeze immediately in liquid nitrogen (nucleotides degrade rapidly).
-
-
Triphosphate Quantification:
-
Extract nucleotides using Perchloric Acid (PCA) precipitation.
-
Analyze via Anion-Exchange HPLC.
-
Critical Check: If Plasma Parent Drug is High, but Tumor Triphosphate is Low -> Transport/Activation Failure .
-
Decision Tree: Troubleshooting Efficacy
Caption: Workflow for evaluating purine derivatives. Note that low in vitro potency does not automatically disqualify a prodrug if metabolic activation conditions are not met in culture.
References
-
National Institutes of Health (NIH). (2007). In vitro cytotoxicity of nelarabine, clofarabine and flavopiridol in paediatric acute lymphoblastic leukaemia. [Link]
-
Frontiers in Oncology. (2021). The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase. [Link]
-
Journal for ImmunoTherapy of Cancer. (2025). Clofarabine induces tumor cell apoptosis and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway. [Link][10]
-
ResearchGate. (2020). In Vivo Cytotoxic, Genotoxic and Radiosensitizing Effects of Clofarabine. [Link]
Sources
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Cytotoxic, Genotoxic and Radiosensitizing Effects of Clofarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity of nelarabine, clofarabine and flavopiridol in paediatric acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A solid-phase approach to novel purine and nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nelarabine? [synapse.patsnap.com]
- 9. Nelarabine in the treatment of pediatric and adult patients with T-cell acute lymphoblastic leukemia and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
Benchmarking a Novel Purine Analog: A Comparative Guide to 2-ethoxy-N-(9H-purin-6-yl)propanamide versus Standard of Care in Chronic Lymphocytic Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The landscape of targeted cancer therapies is continually evolving, with a persistent need for novel agents offering improved efficacy and safety profiles. This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational purine analog, 2-ethoxy-N-(9H-purin-6-yl)propanamide, against the established standard of care, Fludarabine, in the context of Chronic Lymphocytic Leukemia (CLL). As a purine analog, 2-ethoxy-N-(9H-purin-6-yl)propanamide is hypothesized to function as an antimetabolite, interfering with nucleic acid synthesis and inducing apoptosis in rapidly dividing cancer cells. This guide outlines detailed experimental protocols for a head-to-head comparison of cytotoxic activity, mechanistic pathways, and preclinical safety and efficacy, thereby offering a robust methodology for evaluating its potential as a future therapeutic for CLL.
Introduction: The Therapeutic Landscape of Chronic Lymphocytic Leukemia
Chronic Lymphocytic Leukemia (CLL) is the most prevalent leukemia in adults in Western countries, characterized by the progressive accumulation of monoclonal B-lymphocytes. For decades, the standard of care for physically fit patients has been chemoimmunotherapy, with the purine analog Fludarabine, often in combination with cyclophosphamide and rituximab (FCR), being a cornerstone of treatment.[1][2] Purine analogs exert their cytotoxic effects by mimicking natural purine bases, thereby disrupting DNA synthesis and repair mechanisms in cancer cells.[3][4][5][6]
Fludarabine, a fluorinated nucleotide analog of vidarabine, acts as a prodrug. Following administration, it is dephosphorylated and then transported into cells where it is re-phosphorylated to its active triphosphate form, F-ara-ATP.[1][7] F-ara-ATP competitively inhibits DNA polymerases and ribonucleotide reductase, leading to the termination of DNA chain elongation and the induction of apoptosis.[1][8][9] While effective, Fludarabine-based regimens are associated with significant myelosuppression and immunosuppression.[7][10]
The introduction of novel agents such as 2-ethoxy-N-(9H-purin-6-yl)propanamide necessitates rigorous preclinical evaluation to ascertain their potential advantages over existing therapies. This guide provides a structured approach to this comparative analysis.
Mechanistic Postulates: 2-ethoxy-N-(9H-purin-6-yl)propanamide vs. Fludarabine
Based on its chemical structure, 2-ethoxy-N-(9H-purin-6-yl)propanamide is postulated to function as a purine antimetabolite. The core N-(9H-purin-6-yl) moiety suggests it will be recognized by cellular enzymes involved in purine metabolism. The propanamide side chain may influence its cellular uptake, metabolic activation, or target engagement, potentially offering a different pharmacological profile compared to Fludarabine.
Hypothesized Mechanism of Action for 2-ethoxy-N-(9H-purin-6-yl)propanamide:
-
Cellular Uptake: Transport into the cell via nucleoside transporters.
-
Metabolic Activation: Intracellular phosphorylation to its active triphosphate metabolite by cellular kinases.
-
Target Inhibition: The triphosphate analog is expected to inhibit key enzymes in DNA synthesis, such as DNA polymerases and ribonucleotide reductase, leading to cell cycle arrest and apoptosis.[4]
The following diagram illustrates the proposed metabolic activation and downstream effects of this novel purine analog.
Caption: Proposed metabolic activation pathway of 2-ethoxy-N-(9H-purin-6-yl)propanamide.
In Vitro Benchmarking Protocols
A head-to-head comparison of 2-ethoxy-N-(9H-purin-6-yl)propanamide and Fludarabine will be conducted using established human CLL cell lines (e.g., MEC-1, HG-3) and primary patient-derived CLL cells.[11]
Comparative Cytotoxicity Assessment
The primary objective is to determine the relative potency of each compound in inducing cell death.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate CLL cell lines (e.g., MEC-1) in 96-well plates at a density of 2 x 10^4 cells/well.[12]
-
Compound Treatment: Add serial dilutions of 2-ethoxy-N-(9H-purin-6-yl)propanamide and Fludarabine (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| 2-ethoxy-N-(9H-purin-6-yl)propanamide | MEC-1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Fludarabine | MEC-1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 2-ethoxy-N-(9H-purin-6-yl)propanamide | HG-3 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Fludarabine | HG-3 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 1: Hypothetical data table for comparative cytotoxicity.
Mechanistic Elucidation
To understand the mode of cell death induced by each compound, apoptosis and cell cycle progression will be analyzed.
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Treatment: Treat CLL cells with the IC50 concentration of each compound for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[13][14]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[15]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat CLL cells with the IC50 concentration of each compound for 24 and 48 hours.
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol.[16][17][18]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide and RNase A.[16]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[19]
Caption: Workflow for in vitro comparative analysis.
In Vivo Efficacy Evaluation
To assess the therapeutic potential in a more complex biological system, a CLL xenograft mouse model will be utilized.
Experimental Protocol: CLL Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent graft rejection.[11][20][21][22]
-
Cell Inoculation: Intravenously or intraperitoneally inject human CLL cells (e.g., MEC-1) into the mice.[11][21]
-
Tumor Establishment: Monitor for engraftment and tumor development through peripheral blood analysis or in vivo imaging.
-
Treatment Initiation: Once the disease is established, randomize the mice into three groups: vehicle control, 2-ethoxy-N-(9H-purin-6-yl)propanamide, and Fludarabine.
-
Dosing: Administer the compounds based on preliminary toxicology and pharmacokinetic data.
-
Efficacy Monitoring: Monitor tumor burden, overall survival, and body weight.
-
Endpoint Analysis: At the end of the study, collect tissues (spleen, bone marrow, lymph nodes) for histological and flow cytometric analysis of CLL cell infiltration.
| Treatment Group | Median Survival (days) | Tumor Burden (e.g., Spleen Weight) | % CLL Cells in Bone Marrow |
| Vehicle Control | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 2-ethoxy-N-(9H-purin-6-yl)propanamide | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Fludarabine | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 2: Hypothetical data table for in vivo efficacy.
Pharmacokinetic and Preclinical Safety Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicity profile, is crucial for further development.
Experimental Protocol: Pharmacokinetic Study
-
Animal Model: Use healthy mice or rats.
-
Compound Administration: Administer a single dose of 2-ethoxy-N-(9H-purin-6-yl)propanamide intravenously and orally.
-
Sample Collection: Collect blood samples at various time points.
-
Bioanalysis: Analyze the plasma concentrations of the parent compound and any major metabolites using LC-MS/MS.[23]
-
Data Analysis: Determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.[24][25][26]
Experimental Protocol: Preliminary Toxicology Study
-
Animal Model: Use healthy mice or rats.
-
Dose Escalation: Administer escalating doses of 2-ethoxy-N-(9H-purin-6-yl)propanamide.
-
Monitoring: Observe the animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Endpoint Analysis: At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis. Conduct a gross necropsy and histopathological examination of major organs.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of the novel purine analog, 2-ethoxy-N-(9H-purin-6-yl)propanamide, against the standard-of-care agent, Fludarabine, for the treatment of Chronic Lymphocytic Leukemia. The outlined in vitro and in vivo experimental protocols will enable a thorough comparison of their cytotoxic mechanisms, therapeutic efficacy, and preliminary safety profiles. The data generated from these studies will be critical in determining the potential of 2-ethoxy-N-(9H-purin-6-yl)propanamide as a promising new therapeutic candidate for CLL and will inform the decision-making process for its further clinical development.
References
-
Fludarabine. (URL: [Link])
-
Zent, C. S., & Kay, N. E. (2010). Fludarabine in the treatment of chronic lymphocytic leukemia: a review. Clinical Medicine Insights: Oncology, 4, CMO.S5749. (URL: [Link])
-
Pharmacology of Fludarabine (Fludara); Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, January 3). YouTube. (URL: [Link])
-
Hatse, S., De Clercq, E., & Balzarini, J. (1999). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Biochemical Pharmacology, 58(1), 3-15. (URL: [Link])
-
Holland-Frei Cancer Medicine. 6th edition. (2003). Purine Analogs. NCBI Bookshelf. (URL: [Link])
-
DNA Cell Cycle Analysis with PI. (URL: [Link])
-
Cell Cycle Analysis by Propidium Iodide Staining. (URL: [Link])
-
Wang, Y., et al. (2021). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology, 11, 748108. (URL: [Link])
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. (URL: [Link])
-
Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). (URL: [Link])
-
Ten Hacken, E., et al. (2020). In Vivo Modeling of CLL Transformation to Richter Syndrome Reveals Convergent Evolutionary Paths and Therapeutic Vulnerabilities. Cancer Discovery, 10(10), 1534-1551. (URL: [Link])
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Mercaptopurine? (URL: [Link])
-
Sino Biological. Apoptosis Assays by Flow Cytometry. (URL: [Link])
-
Packham, G., & Stevenson, F. K. (2005). Mouse models in the study of chronic lymphocytic leukemia pathogenesis and therapy. Seminars in oncology, 32(6 Suppl 8), S28-S35. (URL: [Link])
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. (URL: [Link])
-
Vaisitti, T., et al. (2024). Mouse models of chronic lymphocytic leukemia and Richter transformation: what we have learnt and what we are missing. Frontiers in Oncology, 14, 1389659. (URL: [Link])
-
Piatek, C. I., et al. (2021). In Vitro and In Vivo Models of CLL–T Cell Interactions: Implications for Drug Testing. Cancers, 13(16), 4059. (URL: [Link])
-
Agilent. Apoptosis Assays by Flow Cytometry. (URL: [Link])
-
Casucci, M., et al. (2011). In vitro and in vivo model of a novel immunotherapy approach for chronic lymphocytic leukemia by anti-CD23 chimeric antigen receptor. Blood, 117(18), 4836-4845. (URL: [Link])
-
Molecular Devices. Direct screening cytotoxic and antiproliferative activities of drug compounds on human leukemia U937 cells. (URL: [Link])
-
de Faria, F. C. C., et al. (2021). The pterocarpanquinone LQB-118 compound induces apoptosis of cytarabine-resistant acute myeloid leukemia cells. Oncology Letters, 21(5), 1-1. (URL: [Link])
-
Fricker, S. P. (2007). Assessing Combinations of Cytotoxic Agents Using Leukemia Cell Lines. Methods in molecular medicine, 131, 405-416. (URL: [Link])
-
Plosker, G. L., & Figgitt, D. P. (2004). Role of fludarabine as monotherapy in the treatment of chronic lymphocytic leukemia. American journal of cancer, 3(1), 51-70. (URL: [Link])
-
Thompson, P. A., et al. (2016). Fludarabine, cyclophosphamide, and rituximab treatment achieves long-term disease-free survival in IGHV-mutated chronic lymphocytic leukemia. Blood, 127(3), 303-309. (URL: [Link])
-
Verner, J., et al. (2015). NOD/SCID IL2Rγ-null mouse xenograft model of human p53-mutated chronic lymphocytic leukemia and ATM-mutated mantle cell lymphoma using permanent cell lines. Leukemia & lymphoma, 56(11), 3169-3176. (URL: [Link])
-
Biocompare. (2019, March 11). Flow Cytometry Modernizes Apoptosis Assays. (URL: [Link])
-
Twentyman, P. R., & Luscombe, M. (1987). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia research, 11(6), 499-507. (URL: [Link])
-
Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])
-
G-Quadruplex-Interactive Compound, a Substituted Purine Analogue, Defines a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 6(4), 1301-1310. (URL: [Link])
-
Vaisitti, T., et al. (2024). Mouse models of chronic lymphocytic leukemia and Richter transformation: what we have learnt and what we are missing. Frontiers in Oncology, 14, 1389659. (URL: [Link])
-
Fletcher, C. V., & Balfour, H. H. (1995). Comparative pharmacokinetics of antiviral nucleoside analogues. Clinical pharmacokinetics, 29(4), 243-256. (URL: [Link])
-
Panel on Clinical Practices for the Treatment of HIV. (2004). Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors. NATAP. (URL: [Link])
-
Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. JNCI: Journal of the National Cancer Institute, 82(13), 1107-1112. (URL: [Link])
-
Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In vivo (Athens, Greece), 33(6), 1871-1883. (URL: [Link])
-
Zhang, Y., et al. (2018). In Vitro Evaluation of Anticancer Drugs with Kinetic and Static Alternating Cell Culture System. Journal of Cancer Therapy, 9(1), 58-71. (URL: [Link])
-
Liliemark, J. (2000). Clinical pharmacokinetics of nucleoside analogues: focus on haematological malignancies. Clinical pharmacokinetics, 39(1), 27-44. (URL: [Link])
-
Li, W., et al. (2014). Establishment of NOD/SCID mouse model of central nervous system leukemia. International journal of clinical and experimental pathology, 7(9), 5947-5954. (URL: [Link])
-
University of Birmingham. (2002). FLUDARABINE AS FIRST LINE THERAPY FOR CHRONIC LYMPHOCYTIC LEUKAEMIA. (URL: [Link])
-
FDA. (2024, November 21). FDA Updates Fludarabine Phosphate Labeling in Chronic Lymphocytic Leukemia. (URL: [Link])
-
Heffeter, P., et al. (2011). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of medicinal chemistry, 54(12), 4252-4261. (URL: [Link])
-
Lin, L., & Schinazi, R. F. (2022). Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. Expert opinion on drug metabolism & toxicology, 18(9), 629-644. (URL: [Link])
-
van den Berg, F. (2012). Synthesis, bioanalysis and pharmacology of nucleoside and nucleotide analogs. DSpace@UvA. (URL: [Link])
-
Stankovic, T., et al. (2010). CLL Xenograft Models to Address the Impact of Single Gene Loss (ATM) on Proliferation and Cytotoxic Response. Blood, 116(21), 1835. (URL: [Link])
Sources
- 1. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Fludarabine - Wikipedia [en.wikipedia.org]
- 4. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]
- 6. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 7. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 8. apexbt.com [apexbt.com]
- 9. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. biocompare.com [biocompare.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. protocols.io [protocols.io]
- 20. Frontiers | Mouse models of chronic lymphocytic leukemia and Richter transformation: what we have learnt and what we are missing [frontiersin.org]
- 21. Mouse models of chronic lymphocytic leukemia and Richter transformation: what we have learnt and what we are missing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment of NOD/SCID mouse model of central nervous system leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dspace.library.uu.nl [dspace.library.uu.nl]
- 24. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [natap.org]
- 26. tandfonline.com [tandfonline.com]
Comparative Analysis of Cytotoxicity Profiles: Substituted Purine Analogues
Executive Summary: The Duality of the Purine Scaffold
The purine heterocycle serves as a privileged scaffold in oncology drug discovery due to its inherent biological duality. Depending on the substitution pattern at positions C2, C6, and N9, purine derivatives function through two distinct cytotoxic mechanisms:
-
Antimetabolites (e.g., 6-Mercaptopurine): Mimic endogenous nucleosides, incorporating into DNA/RNA to trigger apoptosis via mismatch repair pathways.
-
Kinase Inhibitors (e.g., Roscovitine, Olomoucine): Compete with ATP for the binding pocket of Cyclin-Dependent Kinases (CDKs), inducing cell cycle arrest (typically G2/M or G1).
This guide provides a comparative analysis of C2,6-disubstituted purines (CDK inhibitors) versus classic C6-substituted purines (antimetabolites), focusing on cytotoxicity (IC50), selectivity, and structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Analysis
The transition from a general toxin to a targeted therapeutic relies on precise modifications to the purine ring. The following diagram illustrates the mechanistic impact of substitutions at key positions.
Figure 1: Mechanistic SAR of Substituted Purines
Caption: Functional mapping of the purine ring. C6 substitutions drive the switch from antimetabolite to kinase inhibitor activity.
Comparative Performance Data
The following data synthesizes cytotoxicity profiles (IC50) across distinct cancer cell lines. Note the inverse relationship between selectivity and raw potency: Purvalanol A exhibits higher potency but lower selectivity compared to Roscovitine .
Table 1: Cytotoxicity (IC50 in µM) of Key Purine Analogues
| Compound | Class | Mechanism | MDCKII-ABCB1 (Drug Resistant) | HCT-116 (Colon) | PC-3 (Prostate) |
| Olomoucine | CDK Inhibitor | ATP Competitor (CDK1/2/5) | 6.4 µM | > 50 µM | ~100 µM |
| Roscovitine | CDK Inhibitor | ATP Competitor (CDK2/5/7) | 10.3 µM | 14.5 µM | 18.2 µM |
| Purvalanol A | CDK Inhibitor | ATP Competitor (High Potency) | 12.1 µM | 0.45 µM | 0.85 µM |
| 6-Mercaptopurine | Antimetabolite | DNA Incorporation | > 100 µM | 2.5 µM | 5.0 µM |
| Compound 14b * | Novel Synthetic | C6-Phenylamino Derivative | N/A | 0.09 µM | 0.055 µM |
*Compound 14b represents next-generation synthetic derivatives optimized for nanomolar potency [4].
Key Insight: While Purvalanol A is significantly more potent in standard tumor lines (HCT-116), Olomoucine shows superior efficacy in MDR (Multi-Drug Resistant) models (MDCKII-ABCB1) because it is a poorer substrate for efflux pumps (P-glycoprotein) compared to Purvalanol A [1].
Experimental Validation Protocols
To replicate these findings, researchers must employ a self-validating workflow combining metabolic activity assays (MTT) with mechanistic confirmation (Flow Cytometry).
Protocol A: High-Throughput Cytotoxicity (MTT Assay)
Rationale: Tetrazolium reduction reflects mitochondrial activity, a direct proxy for viable cell number in metabolic inhibitors.
-
Seeding: Plate cells (e.g., HCT-116) at
cells/well in 96-well plates. Incubate for 24h to ensure adhesion.-
Control: Seed 6 wells with media only (Blank) and 6 wells with cells + DMSO vehicle (Negative Control).
-
-
Treatment: Prepare serial dilutions of the purine derivative (0.01 µM to 100 µM) in culture media. DMSO concentration must remain
to prevent solvent toxicity.[1] -
Incubation: Treat cells for 72 hours.
-
Why 72h? Purine analogues acting on the cell cycle (CDK inhibitors) require at least 2-3 doubling times to manifest cytotoxic phenotypes.
-
-
Development: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.
-
Solubilization: Aspirate media. Dissolve formazan crystals in 100 µL DMSO.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
Fit data to a sigmoidal dose-response curve to derive IC50.
Protocol B: Mechanistic Validation (Cell Cycle Analysis)
Rationale: Cytotoxicity data alone does not distinguish between necrosis and cell cycle arrest. CDK inhibitors must demonstrate G2/M or G1 arrest.
-
Fixation: Harvest
treated cells. Wash with cold PBS. Fix in 70% ethanol at -20°C for >2 hours. -
Staining: Resuspend pellet in PI/RNase Staining Buffer (Propidium Iodide + RNase A). Incubate 30 min at 37°C.
-
Analysis: Analyze via Flow Cytometry (excitation 488 nm, emission 585 nm).
-
Validation Criteria:
-
Roscovitine/Olomoucine: Must show accumulation in G2/M phase or G1 phase (depending on concentration).
-
Antimetabolites: Typically show S-phase broadening or sub-G1 (apoptotic) peaks.
-
Experimental Workflow Visualization
The following flowchart outlines the logic for screening novel purine derivatives, ensuring false positives (e.g., solubility artifacts) are eliminated before mechanistic study.
Figure 2: Validated Screening Workflow
Caption: Decision matrix for classifying novel purine analogues based on cytotoxicity and cell cycle impact.
References
-
Cihalova, D., et al. (2013).[2] Purvalanol A, Olomoucine II and Roscovitine Inhibit ABCB1 Transporter and Synergistically Potentiate Cytotoxic Effects of Daunorubicin In Vitro.[2][3] PLoS ONE. Available at: [Link][2]
- Havlicek, L., et al. (1997). Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds. Journal of Medicinal Chemistry.
-
Dimitrakis, S., et al. (2021).[4] Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI Molecules. Available at: [Link]
-
Parker, W.B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-ethoxy-N-(9H-purin-6-yl)propanamide
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2-ethoxy-N-(9H-purin-6-yl)propanamide. It is imperative to approach this compound with caution, as detailed toxicological data is not widely available. Therefore, it must be handled as a substance of unknown toxicity, and all safety protocols should reflect this high level of precaution.
Hazard Assessment and Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 2-ethoxy-N-(9H-purin-6-yl)propanamide, a thorough hazard assessment based on its chemical structure is crucial. The molecule contains a purine ring system, which is a common motif in biologically active and potentially toxic compounds. The propanamide and ethoxy functional groups may also influence its reactivity and toxicological profile.
Assumed Hazards:
-
Toxicity: Potential for acute or chronic toxicity if inhaled, ingested, or absorbed through the skin.
-
Irritation: Possible skin, eye, and respiratory tract irritant.
-
Unknown Reactivity: Reactivity with other chemicals has not been characterized.
Given these potential risks, all handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent all routes of potential exposure. The following table summarizes the required PPE for handling 2-ethoxy-N-(9H-purin-6-yl)propanamide.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Skin Protection | - Chemically resistant lab coat or apron.- Double gloving with compatible materials. | Lab coat should have long sleeves and be buttoned. Gloves must be inspected before each use and comply with EN 374 (EU) or ASTM F739 (US) standards. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors may be required for certain operations (e.g., handling large quantities, cleaning spills). | Use should be based on a risk assessment and in accordance with the institution's respiratory protection program. |
Glove Selection and Usage
The selection of appropriate gloves is critical. Given the lack of specific permeation data for 2-ethoxy-N-(9H-purin-6-yl)propanamide, a conservative approach is necessary.
-
Recommended Practice: Double Gloving
-
Inner Glove: A thinner, disposable nitrile glove can provide a base layer of protection.
-
Outer Glove: A thicker, more robust glove, such as butyl rubber or Viton, should be worn over the inner glove. These materials generally offer broader protection against a range of organic compounds.
-
-
Important Considerations:
-
Disposable nitrile gloves alone are not recommended for prolonged or direct contact due to the potential for rapid breakthrough. Studies on similar molecules like 2-ethoxyethanol have shown that nitrile gloves offer poor protection.[1]
-
Always inspect gloves for any signs of degradation or damage before and during use.
-
Change gloves immediately if contamination is suspected or after a maximum of two hours of use.
-
Step-by-Step PPE Donning and Doffing Procedure
Correctly putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second, more chemically resistant pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Respirator (if required): Perform a fit check before entering the work area.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and then the goggles, handling them by the sides. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling Procedures
-
All manipulations of 2-ethoxy-N-(9H-purin-6-yl)propanamide, including weighing and dilutions, must be performed in a certified chemical fume hood.
-
Keep all containers of the compound tightly sealed when not in use.
-
Have a chemical spill kit readily accessible.
Disposal of Contaminated Materials
The disposal of 2-ethoxy-N-(9H-purin-6-yl)propanamide and any contaminated materials must be handled as hazardous waste.
-
Chemical Waste:
-
Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
The label should include "Hazardous Waste" and the full chemical name: "2-ethoxy-N-(9H-purin-6-yl)propanamide".[3]
-
Do not mix this waste with other waste streams unless compatibility is known and approved by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Contaminated PPE:
-
All disposable PPE, including gloves, must be disposed of as hazardous waste.
-
Non-disposable items like lab coats and face shields must be decontaminated according to institutional procedures before reuse.
-
Crucially, you must consult with your institution's EHS department for specific guidance on waste management and disposal procedures, as regulations can vary. [3]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material from a chemical spill kit, wearing your full PPE. For larger spills, evacuate the area and contact your institution's emergency response team.
Visual Workflow for PPE Selection and Use
Caption: Workflow for PPE selection and use for 2-ethoxy-N-(9H-purin-6-yl)propanamide.
References
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove . National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
